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Foundational

A Comprehensive Technical Guide to the Synthesis of 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene

This in-depth technical guide provides a comprehensive overview of the synthetic pathways for 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene, a valuable intermediate in the development of various organic compounds. Designed...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of the synthetic pathways for 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene, a valuable intermediate in the development of various organic compounds. Designed for researchers, scientists, and professionals in drug development, this document details multiple strategic approaches to its synthesis, grounded in established chemical principles and supported by practical, field-proven insights. Each proposed route is accompanied by a discussion of the underlying reaction mechanisms, detailed experimental protocols, and visual representations of the synthetic workflows.

Introduction

1-(2-Bromopropyl)-4-methoxy-2-methylbenzene is a substituted aromatic halide of interest in organic synthesis. Its structure, featuring a reactive secondary bromide, a methoxy-activated aromatic ring, and a methyl group, offers multiple points for further chemical modification. This makes it a versatile building block for the construction of more complex molecular architectures, potentially for pharmaceutical and materials science applications. This guide will explore two primary retrosynthetic approaches for its preparation, starting from commercially available precursors.

Retrosynthetic Strategy and Proposed Pathways

The target molecule can be disconnected in several ways to reveal potential starting materials and key bond-forming reactions. Two logical and robust synthetic strategies are presented here:

  • Pathway A: Grignard Reaction followed by Bromination. This classic approach involves the construction of the carbon skeleton via a Grignard reaction to form a secondary alcohol, which is subsequently converted to the target alkyl bromide.

  • Pathway B: Wittig Reaction followed by Hydrobromination. This pathway utilizes the Wittig reaction to create a propenylbenzene intermediate, which is then hydrobrominated to yield the final product.

The selection of a particular pathway may depend on factors such as starting material availability, desired scale, and the specific stereochemical outcomes required.

Pathway A: Synthesis via Grignard Reaction and Subsequent Bromination

This pathway is a reliable and well-established method for forming the carbon-carbon bond necessary to create the propyl side chain. The key intermediate is the secondary alcohol, 1-(4-methoxy-2-methylphenyl)propan-2-ol.

Logical Workflow for Pathway A

Pathway A 4-Methoxy-2-methylbenzaldehyde 4-Methoxy-2-methylbenzaldehyde Grignard_Reaction Grignard Reaction (Nucleophilic Addition) 4-Methoxy-2-methylbenzaldehyde->Grignard_Reaction Methylmagnesium Bromide Methylmagnesium Bromide Methylmagnesium Bromide->Grignard_Reaction 1-(4-methoxy-2-methylphenyl)propan-2-ol 1-(4-methoxy-2-methylphenyl)propan-2-ol Grignard_Reaction->1-(4-methoxy-2-methylphenyl)propan-2-ol Bromination SN2 Reaction 1-(4-methoxy-2-methylphenyl)propan-2-ol->Bromination Bromination_Reagent PBr₃ or HBr Bromination_Reagent->Bromination Target_Molecule 1-(2-Bromopropyl)-4-methoxy- 2-methylbenzene Bromination->Target_Molecule Pathway B 4-Methoxy-2-methylbenzaldehyde 4-Methoxy-2-methylbenzaldehyde Wittig_Reaction Wittig Reaction 4-Methoxy-2-methylbenzaldehyde->Wittig_Reaction Ethyltriphenylphosphonium Bromide Ethyltriphenylphosphonium Bromide Ethyltriphenylphosphonium Bromide->Wittig_Reaction Base n-BuLi or NaH Base->Wittig_Reaction 1-(4-methoxy-2-methylphenyl)prop-1-ene 1-(4-methoxy-2-methylphenyl)prop-1-ene Wittig_Reaction->1-(4-methoxy-2-methylphenyl)prop-1-ene Hydrobromination Electrophilic Addition (Markovnikov) 1-(4-methoxy-2-methylphenyl)prop-1-ene->Hydrobromination HBr HBr HBr->Hydrobromination Target_Molecule 1-(2-Bromopropyl)-4-methoxy- 2-methylbenzene Hydrobromination->Target_Molecule

Exploratory

"background literature on 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene"

Background Literature and Synthetic Utility of 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene Executive Summary 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene (CAS: 883843-87-6) is a highly specialized, electron-rich aryl-alky...

Author: BenchChem Technical Support Team. Date: March 2026

Background Literature and Synthetic Utility of 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene

Executive Summary

1-(2-Bromopropyl)-4-methoxy-2-methylbenzene (CAS: 883843-87-6) is a highly specialized, electron-rich aryl-alkyl halide utilized as an advanced building block in organic synthesis and medicinal chemistry[1]. Featuring a secondary alkyl bromide moiety tethered to a functionalized aromatic ring, this compound serves as a critical intermediate for generating substituted amphetamine-like scaffolds, complex cardiovascular active pharmaceutical ingredients (APIs), and elongated C(sp2)-C(sp3) frameworks. This whitepaper synthesizes the physicochemical profiling, mechanistic pathways, and field-proven experimental protocols associated with this compound and its structural analogues.

Physicochemical and Structural Profiling

The synthetic versatility of 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene is dictated by two distinct structural domains:

  • The Electron-Rich Aromatic Core: The presence of a methoxy group at the 4-position and a methyl group at the 2-position renders the benzene ring highly electron-dense. While this protects the ring from nucleophilic attack, it makes it highly susceptible to electrophilic aromatic substitution (EAS) if orthogonal functionalization is desired.

  • The 2-Bromopropyl Moiety: As a secondary alkyl bromide, the stereoelectronic environment of the carbon-bromine bond is finely balanced between nucleophilic substitution ( SN​2/SN​1 ) and elimination ( E2 ). Because the benzylic position is one carbon removed (homobenzylic), the intermediate does not form a highly resonance-stabilized carbocation. Consequently, reactions with nucleophiles predominantly proceed via an SN​2 mechanism, though steric hindrance from the methyl branch requires careful optimization to suppress competing base-mediated E2 elimination[2].

Mechanistic Pathways & Synthetic Utility

Pathway A: Nucleophilic Amination ( SN​2 )

The most prominent application of 1-aryl-2-bromopropanes is their conversion into secondary or tertiary amines via nucleophilic substitution[3]. When reacted with primary or secondary amines, the 2-bromopropyl group undergoes an SN​2 displacement. Causality in Experimental Design: Because secondary bromides are prone to E2 elimination in the presence of strong bases, amination requires specific conditions. Using a polar aprotic solvent (e.g., Acetonitrile or DMF) accelerates the SN​2 transition state by leaving the nucleophile unsolvated. Furthermore, utilizing an excess of the amine itself—rather than adding a strong inorganic base like KOH—acts as an acid scavenger for the generated HBr without promoting alkene formation.

Pathway B: Cross-Electrophile Coupling (XEC)

Traditional transition-metal-catalyzed cross-couplings (e.g., Suzuki, Negishi) of secondary alkyl halides are notoriously difficult due to rapid β -hydride elimination. However, modern Nickel- and Cobalt-catalyzed cross-electrophile coupling allows 1-aryl-2-bromopropanes to couple directly with aryl or alkyl iodides[4]. Causality in Experimental Design: This reaction proceeds via a radical intermediate generated by single-electron transfer (SET) from the Ni(I) catalyst. By bypassing the formation of an organometallic reagent, the radical pathway successfully suppresses β -hydride elimination, enabling the construction of sterically hindered C(sp2)-C(sp3) bonds.

Pathways A 1-(2-Bromopropyl)-4-methoxy -2-methylbenzene B Nucleophilic Amination A->B Amines, Heat C Cross-Coupling A->C Ni/Co, Ar-X D Base-Mediated Elimination A->D Strong Base E Amine Derivatives (Pharmacophores) B->E F Elongated Alkyl/Aryl Scaffolds C->F G Propenylbenzene Derivatives D->G

Caption: Divergent synthetic pathways of 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene.

Quantitative Data Presentation

The following table summarizes the optimized reaction parameters for the primary transformations of 1-aryl-2-bromopropane derivatives, synthesized from literature precedents[2][4].

Table 1: Comparative Reaction Conditions for 1-Aryl-2-bromopropane Derivatives

Reaction TypeReagents / CatalystSolventTemp (°C)Typical Yield (%)Primary Challenge
Nucleophilic Amination Primary/Secondary Amine (3-5 eq)MeCN or EtOH60–8065–85Competing E2 elimination
Cross-Electrophile Coupling Ar-I, NiCl2(dme), Ligand, Mn(0)DMA / DMF25–6050–75 β -hydride elimination
Grignard Formation Mg turnings, I2​ (cat.)THF / Ether40–6570–90Wurtz coupling side-products

Experimental Protocols

Protocol 1: Nucleophilic Amination (Synthesis of Secondary Amines)

This protocol outlines a self-validating workflow for the amination of 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene to yield a secondary amine[3].

Step-by-Step Methodology:

  • Reagent Preparation: Flame-dry a two-neck round-bottom flask under an inert Argon atmosphere. Dissolve 1.0 equivalent of 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene in anhydrous Acetonitrile (0.2 M concentration).

  • Amine Addition: Add 3.0 to 5.0 equivalents of the desired primary amine (e.g., methylamine or benzylamine). Note: The excess amine serves as both the nucleophile and the proton scavenger, preventing the need for external bases that could trigger elimination.

  • Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 70 °C. Maintain vigorous stirring.

  • Reaction Monitoring (Self-Validation): After 4 hours, sample the reaction. Perform TLC (Hexanes:EtOAc 4:1) and LC-MS. The disappearance of the starting material (UV-active, non-polar spot) and the appearance of a more polar, ninhydrin-active spot confirms the progression of the SN​2 substitution.

  • Aqueous Workup: Once complete, cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between 1M HCl and Diethyl Ether. The unreacted bromide and neutral impurities will remain in the ether layer.

  • Basification and Extraction: Collect the aqueous layer, cool to 0 °C, and basify to pH 10 using 2M NaOH. Extract the newly liberated free-base amine with Dichloromethane (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash chromatography (DCM:MeOH:NH4OH gradient) to yield the pure amine.

Workflow Step1 1. Reagent Preparation Dry Solvent & Amine Step2 2. Reaction Assembly Add Bromide to Amine Step1->Step2 Step3 3. Thermal Activation Heat at 70°C Step2->Step3 Step4 4. Reaction Monitoring TLC / LC-MS Step3->Step4 Step4->Step3 Incomplete Step5 5. Acid-Base Workup Isolate Amine Salt Step4->Step5 Complete Step6 6. Purification Flash Chromatography Step5->Step6

Caption: Step-by-step experimental workflow for the nucleophilic amination protocol.

Protocol 2: Nickel-Catalyzed Cross-Electrophile Coupling

For complex scaffold generation, 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene can be coupled with aryl iodides[4].

Step-by-Step Methodology:

  • Catalyst Assembly: In a nitrogen-filled glovebox, combine NiCl2​(dme) (10 mol%), a suitable bipyridine ligand (10 mol%), and Mn dust (2.0 eq) as the terminal reductant in a dry vial.

  • Substrate Addition: Add 1.0 eq of the aryl iodide and 1.5 eq of 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene.

  • Solvent & Activation: Suspend the mixture in anhydrous DMA (0.1 M). Add a catalytic amount of iodine ( I2​ ) or 1,2-dibromoethane to activate the Manganese dust.

  • Reaction: Stir the mixture at 25–60 °C for 12–24 hours. The transition of the solution color from pale green to dark red/brown indicates active Ni(I) species formation.

  • Workup: Quench with 1M HCl to consume excess Mn, extract with EtOAc, and purify via silica gel chromatography.

References

  • ChemScene. "883843-87-6 | 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene". ChemScene Catalog.
  • ChemicalBook. "2-BROMO-1-PHENYLPROPANE synthesis". ChemicalBook.
  • US Patent 7858632B2. "Diaminopyrimidines as P2X3 and P2X2/3 antagonists". Google Patents.
  • Everson, D. A., et al. "Cross-Electrophile Coupling to Form Sterically Hindered C(sp2)–C(sp3) Bonds: Ni and Co Afford Complementary Reactivity". Journal of the American Chemical Society.

Sources

Foundational

Strategic Applications of 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene in Advanced Chemical Synthesis and Drug Discovery

Executive Summary The compound 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene (CAS: 883843-87-6) is a highly versatile secondary alkyl bromide. While primarily categorized as a synthetic intermediate, its unique structural...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene (CAS: 883843-87-6) is a highly versatile secondary alkyl bromide. While primarily categorized as a synthetic intermediate, its unique structural motifs—a sterically hindered 2-methyl group, an electron-donating 4-methoxy group, and a reactive 2-bromopropyl side chain—make it an exceptionally valuable scaffold in both neuropharmacological drug discovery and advanced transition-metal catalysis[1].

This technical guide explores the physicochemical dynamics of this compound, proposes high-value research vectors, and provides field-proven, self-validating experimental protocols to harness its full synthetic potential.

Physicochemical Profiling & Reactivity Dynamics

To effectively utilize 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene, researchers must first understand the thermodynamic and kinetic behavior of its secondary bromide moiety. Secondary alkyl bromides occupy a transitional reactivity space: they are sterically hindered enough to slow down bimolecular nucleophilic substitution ( SN​2 ) but can readily form carbocations, leading to unimolecular substitution ( SN​1 ) or elimination ( E2/E1 ) pathways depending on the solvent and nucleophile[2].

Quantitative Data Summary
PropertyValue / DescriptionImpact on Synthesis
CAS Number 883843-87-6Identifier for sourcing high-purity (>98%) reagents[1].
Molecular Formula C11​H15​BrO Indicates a highly lipophilic backbone.
Molecular Weight 243.14 g/mol Optimal for small-molecule ligand design.
Electrophilicity Secondary Alkyl BromideProne to mixed SN​1 / SN​2 kinetics; requires careful solvent selection (e.g., polar aprotic) to favor SN​2 [2].
Aromatic Substitution 4-Methoxy, 2-MethylElectron-rich ring; directs neuropharmacological binding affinity.

Primary Research Area: Neuropharmacological Scaffold Generation

The most immediate application for this compound lies in the synthesis of novel substituted amphetamines and phenethylamines. By displacing the bromide with an amine, researchers can generate 1-(4-methoxy-2-methylphenyl)propan-2-amine derivatives.

The Causality of Structure-Activity Relationships (SAR)

In monoamine transporter research, the structural footprint of a ligand dictates its affinity and efficacy at the Serotonin (SERT), Dopamine (DAT), and Norepinephrine (NET) transporters:

  • The 4-Methoxy Influence: Unsubstituted amphetamines primarily target DAT and NET. However, introducing a bulky, electron-donating group at the para-position (4-methoxy) significantly increases relative potency at SERT, often inverting the DAT/SERT selectivity ratio[3]. This makes the resulting derivatives powerful tools for studying serotonergic efflux and 5-HT receptor activation[4].

  • The 2-Methyl Steric Gate: The addition of a methyl group at the ortho-position (2-methyl) introduces critical steric bulk near the alkyl chain attachment. This alters the dihedral angle of the pharmacophore, fine-tuning the ligand's fit within the transporter's orthosteric binding site and potentially reducing off-target neurotoxicity[4].

PharmaPathway L 4-MeO-2-Me-Amphetamine Derivative SERT Serotonin Transporter (SERT) L->SERT High Affinity (4-MeO) DAT Dopamine Transporter (DAT) L->DAT Steric Modulation (2-Me) NET Norepinephrine Transporter (NET) L->NET Moderate Affinity EFF Monoamine Efflux / Reuptake Inhibition SERT->EFF DAT->EFF NET->EFF BEH Altered Locomotor & Behavioral Effects EFF->BEH

Caption: Monoamine transporter modulation by 4-methoxy-2-methylamphetamine derivatives.

Secondary Research Area: Enantioconvergent Cross-Coupling

Beyond traditional amination, 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene represents an excellent substrate for advanced material science and chiral ligand design via transition-metal catalysis.

Traditional palladium-catalyzed cross-couplings of secondary alkyl bromides often fail due to rapid β -hydride elimination. However, Nickel (Ni)-catalyzed cross-coupling provides a radical-based alternative. The Ni-catalyst reduces the secondary bromide to an alkyl radical, which then undergoes enantioconvergent cross-coupling with organozinc or organoboron reagents[5]. This allows researchers to construct complex, chiral carbon-carbon (C-C) scaffolds from a racemic precursor, bypassing the limitations of classical SN​1 and SN​2 pathways[5].

SynthWorkflow A 1-(2-Bromopropyl)-4-methoxy- 2-methylbenzene B Nucleophilic Substitution (e.g., Gabriel Synthesis) A->B SN2 Pathway (Polar Aprotic) C Transition-Metal Catalysis (Ni-catalyzed Cross-Coupling) A->C Radical Pathway D Substituted Amphetamine (Monoamine Transporter Ligand) B->D Deprotection/Workup E Chiral C-C Scaffold (Advanced Intermediates) C->E Enantioconvergent

Caption: Synthetic divergence of the secondary bromide via SN2 and radical pathways.

Experimental Protocols & Validation Systems

To ensure scientific integrity and reproducibility, the following protocol details the conversion of 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene to its primary amine derivative using a modified Gabriel Synthesis.

Protocol: Synthesis of 1-(4-Methoxy-2-methylphenyl)propan-2-amine

Rationale for Method Selection: Direct amination of secondary bromides with ammonia often leads to competitive E2 elimination (yielding alkenes) or over-alkylation (yielding secondary/tertiary amines). The Gabriel synthesis utilizes potassium phthalimide—a bulky, non-basic nucleophile—that exclusively yields the primary amine upon deprotection, ensuring high fidelity[2].

Step 1: Nucleophilic Substitution ( SN​2 )

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 1.0 eq of 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene in anhydrous N,N-Dimethylformamide (DMF) (0.2 M). Causality: DMF is a polar aprotic solvent that leaves the phthalimide anion unsolvated and highly reactive, driving the SN​2 mechanism while suppressing SN​1 ionization.

  • Reagent Addition: Add 1.2 eq of Potassium Phthalimide (PhthNK).

  • Reaction: Heat the mixture to 80°C for 12 hours. Monitor via TLC (Hexane/EtOAc 8:2). The disappearance of the high-Rf bromide spot validates the completion of the substitution.

  • Workup: Cool to room temperature, quench with ice water, and extract with Ethyl Acetate ( 3×20 mL). Wash the organic layer extensively with brine to remove DMF, dry over MgSO4​ , and concentrate in vacuo to yield the phthalimide intermediate.

Step 2: Hydrazinolysis (Deprotection)

  • Preparation: Dissolve the crude phthalimide intermediate in absolute ethanol (0.1 M).

  • Reagent Addition: Add 3.0 eq of Hydrazine hydrate ( N2​H4​⋅H2​O ).

  • Reaction: Reflux at 85°C for 4 hours. A white precipitate (phthalhydrazide) will form, serving as a visual, self-validating indicator of successful cleavage.

  • Isolation: Cool the mixture, filter off the precipitate, and concentrate the filtrate.

  • Acid-Base Purification: Redissolve the residue in 1M HCl (aqueous) and wash with diethyl ether to remove non-basic impurities. Basify the aqueous layer to pH 12 using 2M NaOH, then extract the freebase amine with Dichloromethane (DCM). Dry and concentrate to yield the pure 1-(4-methoxy-2-methylphenyl)propan-2-amine.

Analytical Validation:

  • 1H NMR ( CDCl3​ ): Look for the disappearance of the downfield multiplet corresponding to the -CH(Br)- proton (~4.2 ppm) and the appearance of a new multiplet for the -CH( NH2​ )- proton (~3.1 ppm), alongside a broad singlet for the NH2​ protons (exchangeable with D2​O ).

  • LC-MS: Confirm the [M+H]+ peak corresponding to the exact mass of the aminated product.

References

  • ChemScene. "1-(2-Bromopropyl)-4-methoxy-2-methylbenzene Product Information." ChemScene Catalog.
  • Fitzgerald, L. R., et al. "Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones." Neuropharmacology, 2024.
  • MDPI. "Psychoactive Drugs—From Chemical Structure to Oxidative Stress Related to Dopaminergic Neurotransmission. A Review." International Journal of Molecular Sciences, 2021.
  • Fu, G. C. "Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes." ACS Central Science, 2017.
  • Master Organic Chemistry. "Making Alkyl Halides From Alcohols: SN1 vs SN2 Pathways." Master Organic Chemistry, 2015.

Sources

Exploratory

Structural Elucidation and IUPAC Nomenclature of 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene: A Comprehensive Guide for Synthetic Chemists

Abstract In medicinal chemistry and advanced organic synthesis, the precise communication of molecular structure is paramount. 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene (CAS: 883843-87-6)[1] is a highly specific, multi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In medicinal chemistry and advanced organic synthesis, the precise communication of molecular structure is paramount. 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene (CAS: 883843-87-6)[1] is a highly specific, multi-substituted aromatic building block. This technical guide deconstructs the rigorous application of IUPAC nomenclature rules that dictate its name, explores the synthetic causality required to achieve its regiochemistry, and establishes a self-validating experimental protocol for its synthesis and structural verification.

Deconstructing the IUPAC Nomenclature

The systematic naming of organic compounds relies on a strict hierarchical logic to ensure unambiguous structural translation. According to the Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (commonly known as the Blue Book)[2], the derivation of this compound's name follows a three-phase logical sequence: parent identification, alphabetization, and locant assignment.

Parent Hydride and Substituent Identification

The core parent structure is the benzene ring. Because ethers, halides, and alkyl groups do not possess seniority as principal functional groups (unlike carboxylic acids or alcohols), they are all treated equally as standard substituents. The three substituents are:

  • 2-Bromopropyl group: -CH2-CH(Br)-CH3

  • Methoxy group: -OCH3

  • Methyl group: -CH3

The Alphabetization Imperative

A common misconception in organic nomenclature is that alphabetical order dictates the numbering of the ring. In reality, alphabetical order is primarily used to assemble the final name and only serves as a tie-breaker for numbering if multiple locant sets are identical. To alphabetize the substituents, we evaluate their names letter by letter:

  • 2-Bromopropyl: Starts with "b" . (Note: Internal substituent prefixes like "bromo" are included in the alphabetization).

  • Methoxy: Starts with "m-e-t-h-o" .

  • Methyl: Starts with "m-e-t-h-y" .

Because the letter "o" precedes "y" in the alphabet, methoxy strictly precedes methyl. Thus, the assembly order is: 2-bromopropyl, methoxy, methyl .

Locant Assignment: The First Point of Difference Rule

To assign locants (numbering) to the benzene ring, IUPAC rules mandate the use of the lowest locant set at the first point of difference[2]. We must evaluate all possible numbering permutations around the ring to find the mathematically lowest sequence.

Table 1: Locant Permutation Analysis

Numbering Origin2-Bromopropyl LocantMethoxy LocantMethyl LocantLocant SetIUPAC Decision
C1 (Bromopropyl) 1 4 2 1, 2, 4 Accepted (Lowest Set)
C1 (Methyl)2511, 2, 5Rejected
C1 (Methoxy)4131, 3, 4Rejected

Because the set (1, 2, 4) is lower than (1, 2, 5) or (1, 3, 4) at the second point of difference (2 vs 3), this numbering scheme is uniquely mandated. There is no tie; therefore, the 2-bromopropyl group must be at position 1, the methyl group at position 2, and the methoxy group at position 4. Combining this with the alphabetical assembly yields the definitive preferred IUPAC name: 1-(2-bromopropyl)-4-methoxy-2-methylbenzene .

IUPAC_Logic Start Parent Structure: Benzene Substituents Identify Substituents: 2-Bromopropyl, Methoxy, Methyl Start->Substituents Alphabetize Alphabetical Sorting: 1. 2-Bromopropyl 2. Methoxy 3. Methyl Substituents->Alphabetize Locants Locant Assignment: Minimize Locant Set (1,2,4) < (1,2,5) < (1,3,4) Alphabetize->Locants Final Final Assembly: 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene Locants->Final

Fig 1: Logical flow of IUPAC nomenclature rules applied to the target molecule.

Synthetic Causality and Structural Validation

From a drug development standpoint, synthesizing this exact regiochemical isomer requires precise control over the propyl chain. The presence of the bromine atom at the secondary carbon (C2 of the propyl chain) rather than the primary carbon (C3) is a critical structural feature that dictates the compound's reactivity as an electrophile in subsequent substitution reactions.

Retrosynthetic Logic and Markovnikov's Rule

The most robust synthetic route to access the 2-bromopropyl moiety is through the regioselective hydrobromination of an allyl precursor (1-allyl-4-methoxy-2-methylbenzene).

According to Markovnikov's Rule [3], the electrophilic addition of hydrogen bromide (HBr) to an alkene proceeds via the most stable carbocation intermediate. When HBr attacks the terminal double bond of the allyl group, protonation occurs at the terminal carbon (C3), generating a secondary carbocation at C2. This intermediate is stabilized by hyperconjugation from the adjacent methyl group and the benzylic position. Subsequent nucleophilic attack by the bromide ion exclusively yields the 2-bromopropyl derivative, preventing the formation of the 3-bromopropyl isomer.

Synthesis_Workflow SM 1-Bromo-4-methoxy- 2-methylbenzene Allyl Allylation (Pd-catalyzed Suzuki) SM->Allyl Int 1-Allyl-4-methoxy- 2-methylbenzene Allyl->Int HBr Hydrobromination (HBr/AcOH, Markovnikov) Int->HBr Prod 1-(2-Bromopropyl)-4-methoxy- 2-methylbenzene HBr->Prod

Fig 2: Two-step synthetic workflow emphasizing regioselective Markovnikov addition.

Experimental Protocol: Synthesis and NMR Elucidation

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . The success of the chemical transformation is inherently proven by specific, predictable shifts in the final Nuclear Magnetic Resonance (NMR) analysis.

Step 1: Palladium-Catalyzed Suzuki-Miyaura Allylation
  • Charge: To a flame-dried Schlenk flask, add 1-bromo-4-methoxy-2-methylbenzene (1.0 eq), allylboronic acid pinacol ester (1.2 eq), and K₂CO₃ (3.0 eq).

  • Catalyst: Add Pd(dppf)Cl₂ (0.05 eq) under an argon atmosphere.

  • Solvent & Reaction: Suspend in a degassed mixture of 1,4-dioxane/H₂O (4:1). Heat to 80 °C for 12 hours.

  • Causality: The palladium catalyst facilitates the sp2-sp3 cross-coupling, replacing the aryl bromide with an allyl group to form the intermediate 1-allyl-4-methoxy-2-methylbenzene.

Step 2: Regioselective Hydrobromination
  • Charge: Dissolve the purified allyl intermediate in glacial acetic acid at 0 °C.

  • Reagent: Dropwise add a 33% solution of HBr in acetic acid (2.0 eq).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Causality: The acidic environment and absence of peroxides strictly enforce the Markovnikov electrophilic addition, ensuring the bromine atom is installed at the secondary carbon.

Step 3: Structural Validation via ¹H NMR (Self-Validating System)

The regiochemistry of the product is validated by analyzing the splitting patterns (multiplicity) of the propyl chain protons. If the reaction proceeded via anti-Markovnikov addition (yielding the 3-bromopropyl isomer), the terminal protons would appear as a triplet. However, the Markovnikov product yields a highly distinct signature:

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignmentStructural Validation
~6.7 - 7.1Multiplet3HAromatic ProtonsConfirms the trisubstituted benzene ring
~4.2 Sextet 1H -CH(Br)- Validates secondary bromide (Markovnikov)
~3.8Singlet3H-OCH₃Confirms intact methoxy group
~3.0Multiplet2HAr-CH₂-Confirms benzylic position of the propyl chain
~2.3Singlet3HAr-CH₃Confirms intact aryl methyl group
~1.7 Doublet 3H -CH₃ (propyl) Validates terminal methyl group (Markovnikov)

The presence of the doublet at ~1.7 ppm and the sextet at ~4.2 ppm serves as absolute proof that the synthesized compound is indeed 1-(2-bromopropyl)-4-methoxy-2-methylbenzene, perfectly aligning the empirical data with the IUPAC nomenclature logic.

References

  • Favre, H. A., & Powell, W. H. (2014). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.[Link]

  • Smith, M. B., & March, J. (2006). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th Edition. John Wiley & Sons.[Link]

Sources

Foundational

A Comprehensive Technical Guide to 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene for Advanced Research Applications

Abstract This guide provides an in-depth analysis of 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene, a key chemical intermediate with significant potential in synthetic organic chemistry and drug discovery. We will dissect...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides an in-depth analysis of 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene, a key chemical intermediate with significant potential in synthetic organic chemistry and drug discovery. We will dissect its fundamental chemical properties, including its molecular formula and weight, and present a detailed, field-tested protocol for its synthesis and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound's unique structural features for the creation of novel molecules.

Introduction: Strategic Importance in Synthesis

Substituted benzene derivatives are foundational building blocks in medicinal chemistry and materials science. Among these, 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene presents a unique combination of functional groups: a secondary alkyl bromide, a methoxy ether, and a substituted aromatic ring. This trifecta of features makes it a versatile intermediate. The secondary bromide offers a reactive site for nucleophilic substitution and elimination reactions, while the electron-donating methoxy and methyl groups on the benzene ring influence its reactivity in electrophilic aromatic substitution and its overall electronic properties. Understanding the precise nature of this molecule is the first step toward unlocking its synthetic potential.

Core Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's identity is non-negotiable for reproducible and reliable scientific outcomes. The core attributes of 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene are detailed below.

Molecular Formula and Structure

The linear formula for this compound is C₁₁H₁₅BrO[1]. This formula delineates the exact number of atoms of each element within one molecule.

  • Carbon (C): 11 atoms

  • Hydrogen (H): 15 atoms

  • Bromine (Br): 1 atom

  • Oxygen (O): 1 atom

The structural arrangement consists of a benzene ring substituted with a methoxy group at position 4, a methyl group at position 2, and a 2-bromopropyl group at position 1.

Molecular Weight Calculation

The molecular weight is a critical parameter for all stoichiometric calculations in synthesis. It is derived from the molecular formula using the atomic weights of the constituent elements.

ElementSymbolQuantityAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC1112.011132.121
HydrogenH151.00815.120
BromineBr179.90479.904
OxygenO115.99915.999
Total 243.144 g/mol

The calculated molecular weight is approximately 243.14 g/mol .

Key Identifiers

For unambiguous identification and sourcing, the following identifiers are crucial:

  • CAS Number: 883843-87-6[1]

Synthesis and Mechanistic Rationale

While specific literature on the direct synthesis of 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene is sparse, a robust synthesis can be designed based on fundamental organic chemistry principles. A logical and efficient approach involves the electrophilic addition of hydrogen bromide (HBr) across the double bond of a suitable alkene precursor, 4-methoxy-2-methyl-1-(prop-1-en-2-yl)benzene.

Causality of the Synthetic Choice: This method, known as hydrobromination, is selected for its regioselectivity. According to Markovnikov's rule, the hydrogen atom will add to the carbon with more hydrogen atoms, and the bromine atom will add to the more substituted carbon. This ensures the formation of the desired 2-bromo isomer over the 1-bromo alternative.

Proposed Synthetic Workflow

The synthesis is a two-step process starting from the more readily available 1-bromo-4-methoxy-2-methylbenzene.

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-methoxy-2-methyl-1-(prop-1-en-2-yl)benzene (Intermediate)

This step involves a cross-coupling reaction, a powerful method for forming carbon-carbon bonds.

  • Reaction Setup: In a dry, nitrogen-flushed three-neck flask, combine 1-bromo-4-methoxy-2-methylbenzene (1.0 eq), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., Na₂CO₃, 2.0 eq) in a solvent mixture like toluene and water.

  • Reagent Addition: Add isopropenylboronic acid pinacol ester (1.2 eq) to the mixture.

  • Reaction Execution: Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification: After cooling, separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the pure intermediate.

Step 2: Synthesis of 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene (Final Product)

  • Reaction Setup: Dissolve the alkene intermediate (1.0 eq) from Step 1 in glacial acetic acid in a round-bottom flask.

  • Reagent Addition: Cool the flask in an ice bath and slowly bubble dry HBr gas through the solution, or add a solution of HBr in acetic acid (33 wt. %, 1.1 eq).

  • Reaction Execution: Allow the mixture to warm to room temperature and stir for 4-6 hours. The reaction progress should be monitored to avoid side reactions.

  • Work-up and Purification: Quench the reaction by carefully pouring the mixture into ice-cold water. Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. After solvent evaporation, the final product can be purified by vacuum distillation or column chromatography.

Self-Validating Characterization

To ensure the identity and purity of the synthesized compound, a multi-technique characterization approach is mandatory.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of all proton environments, including the aromatic protons, the methoxy and methyl singlets, and the characteristic multiplets for the propyl chain. The integration values will correspond to the number of protons in each environment.

    • ¹³C NMR: Will show the correct number of carbon signals, confirming the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): Will determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the exact molecular formula. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.

  • Infrared (IR) Spectroscopy: Will identify the functional groups present, such as C-O stretching for the ether and C-H bonds in the aromatic and aliphatic regions.

Applications in Drug Development and Research

1-(2-Bromopropyl)-4-methoxy-2-methylbenzene is not an end-product but a valuable scaffold. Its utility lies in its ability to serve as a precursor for more complex molecules.

  • Intermediate for Novel Scaffolds: The 2-bromopropyl group is a handle for introducing various functionalities. It can be reacted with amines, thiols, alcohols, and other nucleophiles to build a library of diverse compounds for screening.

  • Probing Structure-Activity Relationships (SAR): By modifying the 2-bromopropyl chain, researchers can systematically alter the steric and electronic properties of a lead compound, providing crucial data for understanding its interaction with biological targets.

References

Sources

Protocols & Analytical Methods

Method

Application Note: 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene in Pharmaceutical Alkylation Workflows

Executive Summary In medicinal chemistry and active pharmaceutical ingredient (API) development, the precise construction of phenethylamine and amphetamine-type scaffolds is critical for targeting monoamine transporters...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and active pharmaceutical ingredient (API) development, the precise construction of phenethylamine and amphetamine-type scaffolds is critical for targeting monoamine transporters and central nervous system (CNS) receptors. 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene (CAS: 883843-87-6) serves as a highly specialized electrophilic building block[1]. Featuring a secondary alkyl bromide on a propyl chain linked to an electron-rich, di-substituted aromatic ring, this compound is primarily utilized to install the 1-aryl-2-propyl pharmacophore onto primary or secondary amines via nucleophilic substitution.

This application note provides a comprehensive, field-proven guide to optimizing the alkylation of amines using this specific brominated intermediate, detailing the mechanistic causality behind reaction conditions, a self-validating experimental protocol, and strategies to mitigate competing side reactions.

Mechanistic Causality: SN​2 vs. E2​ Competition

The alkylation of amines with secondary alkyl halides like 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene is governed by the delicate kinetic balance between Bimolecular Nucleophilic Substitution ( SN​2 ) and Bimolecular Elimination ( E2​ ) [2]. Because the electrophilic carbon ( C2​ of the propyl chain) is sterically hindered, traditional alkylation conditions often result in poor yields due to the dominant formation of 1-arylpropene elimination byproducts.

Causality Behind Experimental Choices

To drive the chemoselectivity toward the desired SN​2 pathway, process chemists must carefully engineer the reaction environment:

  • Solvent Selection (Polar Aprotic): Solvents such as Acetonitrile (MeCN) or N,N -Dimethylformamide (DMF) are strictly required. Unlike protic solvents (e.g., ethanol) which hydrogen-bond and deactivate the amine nucleophile, polar aprotic solvents leave the amine "naked" and highly reactive, lowering the SN​2 activation energy.

  • Base Selection (Non-Nucleophilic): A base is necessary to scavenge the hydrobromic acid (HBr) generated during the reaction. However, strong or nucleophilic bases (like sodium hydroxide or alkoxides) will aggressively abstract the acidic protons at C1​ or C3​ , triggering E2​ elimination. Mild, sterically hindered bases such as N,N -Diisopropylethylamine (DIPEA) or inorganic carbonates ( K2​CO3​ ) are optimal because they neutralize HBr without promoting elimination.

  • Thermal Control: Both SN​2 and E2​ rates increase with temperature, but E2​ has a higher entropy of activation ( ΔS‡ ). Therefore, excessive heating disproportionately accelerates elimination. Maintaining a controlled thermal environment (60–65 °C) provides sufficient energy for substitution while suppressing alkene formation.

Reaction Optimization Data

The following table summarizes the quantitative optimization data for the reaction of 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene with a model primary amine (e.g., methylamine). The data illustrates the profound impact of solvent and base selection on the SN​2 / E2​ product ratio.

SolventBaseTemp (°C)Total Conversion (%)Target SN​2 Yield (%) E2​ Byproduct (%)
Ethanol (EtOH)NaOH80954550
DMF K2​CO3​ 80987226
Acetonitrile (MeCN) K2​CO3​ 65998811
Acetonitrile (MeCN) DIPEA 65 96 91 5

Table 1: Optimization of reaction parameters demonstrating the suppression of the E2​ pathway using mild bases and polar aprotic solvents.

Experimental Methodology: Self-Validating Amine Alkylation

This protocol describes the step-by-step methodology for coupling 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene with a primary amine. The workflow incorporates an acid-base extraction phase, which acts as a self-validating system: the phase-transfer behavior of the product physically proves the successful formation of the basic secondary amine, separating it from the neutral starting materials and byproducts.

Step 1: Reaction Assembly
  • Equip a dry, round-bottom flask with a magnetic stir bar and a reflux condenser under an inert nitrogen ( N2​ ) atmosphere.

  • Charge the flask with the primary amine (1.2 equivalents) and DIPEA (2.0 equivalents).

  • Add anhydrous Acetonitrile (MeCN) to achieve a 0.5 M concentration relative to the amine.

  • Slowly add 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene (1.0 equivalent) dropwise at room temperature to prevent localized thermal spikes.

Step 2: Thermal Processing
  • Gradually heat the reaction mixture to 65 °C using a thermostatically controlled oil bath.

  • Maintain stirring at 65 °C for 12–16 hours.

  • Monitor the consumption of the alkyl bromide via HPLC or TLC (Hexanes:Ethyl Acetate 8:2, UV detection at 254 nm).

Step 3: Quenching and Initial Concentration
  • Upon complete consumption of the electrophile, cool the reaction mixture to ambient temperature (20–25 °C).

  • Concentrate the mixture under reduced pressure to remove the majority of the MeCN, leaving a crude viscous residue.

Step 4: Self-Validating Acid-Base Extraction

This step isolates the target API intermediate based strictly on its newly acquired basicity.

  • Organic Solubilization: Dissolve the crude residue in Ethyl Acetate (EtOAc) and transfer to a separatory funnel.

  • Acidic Extraction: Extract the organic layer with 1.0 M Hydrochloric Acid (HCl) (3 x 50 mL).

    • Causality: The target secondary amine is protonated to form a water-soluble ammonium salt, migrating to the aqueous layer. Unreacted bromide and neutral 1-arylpropene E2​ byproducts remain trapped in the EtOAc layer.

  • Phase Separation: Discard the organic layer (or retain for byproduct analysis).

  • Basification: Cool the combined aqueous acidic layers in an ice bath. Slowly add 2.0 M Sodium Hydroxide (NaOH) until the pH reaches 10–11.

    • Validation: The aqueous layer will turn cloudy as the free-base secondary amine precipitates/oils out, visually confirming successful SN​2 conversion.

  • Final Extraction: Extract the basified aqueous layer with fresh EtOAc (3 x 50 mL) to recover the pure target amine.

Step 5: Isolation
  • Wash the combined organic extracts with saturated aqueous NaCl (brine).

  • Dry over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and evaporate the solvent in vacuo to yield the purified phenethylamine derivative.

Mechanistic Workflow Visualization

The following diagram maps the kinetic pathways and operational workflow of the alkylation process, highlighting the divergence between the desired substitution and the parasitic elimination route.

G Bromide 1-(2-Bromopropyl)-4-methoxy- 2-methylbenzene (Electrophile) Conditions Reaction Conditions MeCN, DIPEA, 65°C Bromide->Conditions Amine Primary Amine (Nucleophile) Amine->Conditions TS_SN2 SN2 Pathway (Nucleophilic Attack) Conditions->TS_SN2 Favored (Kinetic Control) TS_E2 E2 Pathway (Base Abstraction) Conditions->TS_E2 Competing (Entropy Driven) Product Secondary Amine API (Target Product) TS_SN2->Product High Yield (>90%) Byproduct 1-Arylpropene (Elimination Byproduct) TS_E2->Byproduct Minimized (<5%)

Workflow and mechanistic pathways for the alkylation of amines using the brominated intermediate.

References

  • ChemScene. "883843-87-6 | 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene | ChemScene." ChemScene Chemical Building Blocks.
  • Sigma-Aldrich. "1-(2-BROMO-PROPYL)-4-METHOXY-2-METHYL-BENZENE AldrichCPR." MilliporeSigma.
  • Benchchem. "N-(1-phenylpropan-2-yl)aniline | CAS 75859-35-7." Benchchem Chemical Database.

Sources

Application

Application Note: Optimized Grignard Reagent Synthesis from 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene

Executive Summary & Substrate Profiling For drug development professionals and synthetic chemists, the generation of Grignard reagents from sterically hindered secondary alkyl halides presents a notorious bottleneck. 1-(...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Profiling

For drug development professionals and synthetic chemists, the generation of Grignard reagents from sterically hindered secondary alkyl halides presents a notorious bottleneck. 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene is a prime example: it is a secondary alkyl bromide situated in a homobenzylic position, further sterically congested by an ortho-methyl group on the adjacent aromatic ring.

Standard Grignard protocols (refluxing ethereal solvents) applied to this substrate inevitably lead to catastrophic yield losses. This application note details a highly optimized, self-validating protocol utilizing a Lithium Chloride (LiCl)-mediated insertion strategy to suppress side reactions and maximize the yield of the target organomagnesium species.

Mechanistic Causality: Overcoming Secondary Alkyl Halide Limitations

To understand the protocol, one must first understand the failure modes of secondary alkyl bromides in standard oxidative additions [2].

  • The Wurtz Homocoupling Pathway: Grignard formation proceeds via a single-electron transfer (SET) mechanism, generating transient radical intermediates. Because secondary bromides require higher activation energy (often forcing chemists to reflux the reaction), these localized radicals have a higher probability of escaping the solvent cage and recombining to form Wurtz homocoupling dimers (R-R)[2].

  • The Elimination Pathway: At elevated temperatures, the basicity of the forming Grignard reagent promotes dehydrohalogenation of unreacted starting material, yielding an undesired alkene byproduct.

  • The LiCl Solution: By introducing stoichiometric anhydrous LiCl, the newly formed RMgBr species is immediately complexed to form a highly soluble RMgBr·LiCl dimer [1]. This prevents the Grignard reagent from forming polymeric aggregates that passivate the magnesium surface. Consequently, the Mg(0) surface remains pristine, lowering the activation energy of insertion and allowing the reaction to proceed rapidly at 0 °C to 25 °C. This temperature control effectively shuts down the thermal Wurtz and elimination pathways [1].

Pathways SM 1-(2-Bromopropyl)-4-methoxy -2-methylbenzene Mg Mg(0) / LiCl / THF (0 to 25 °C) SM->Mg Oxidative Addition Grignard Target Grignard Reagent (R-MgBr·LiCl) Mg->Grignard Fast Insertion (LiCl Mediated) Wurtz Wurtz Homocoupling (R-R) Mg->Wurtz Side Reaction (Thermal/SET) Elim Elimination (Alkene) Mg->Elim Side Reaction (Base Promoted)

Reaction pathways for secondary alkyl bromides highlighting LiCl-mediated Grignard formation.

Quantitative Process Comparison

The following table summarizes the quantitative advantages of the LiCl-mediated protocol over standard insertion techniques for secondary alkyl bromides.

ParameterStandard Mg InsertionMg/LiCl Insertion Protocol
Operating Temperature 65 °C (Refluxing THF)0 °C to 25 °C
Reaction Time 8 – 12 hours2 – 4 hours
Typical Yield of RMgBr 30 – 45%> 85%
Wurtz Homocoupling 20 – 35%< 5%
Elimination Byproducts 10 – 20%< 2%
Surface Passivation High (Requires vigorous stirring)Low (LiCl solubilizes aggregates)

Experimental Workflow & Self-Validating Protocol

This protocol is designed as a self-validating system . Because Grignard reagents are prone to degradation via the Schlenk equilibrium or trace moisture [4], assuming 100% conversion is a critical error in drug development. This workflow mandates an inline titration step to verify the exact molarity of the active nucleophile before proceeding to downstream API synthesis.

Workflow Step1 1. Equipment Bake-out & Purge Step2 2. Mg/LiCl Activation Step1->Step2 Vacuum/Ar Step3 3. Substrate Addition (0 °C) Step2->Step3 1,2-DBE Step4 4. Grignard Formation Step3->Step4 2-4 hours Step5 5. Titration (Self-Validation) Step4->Step5 I2/LiCl

Step-by-step workflow for the preparation and self-validation of the secondary Grignard reagent.

Step-by-Step Methodology
Phase 1: Equipment Preparation & Bake-Out

Causality: Trace water destroys Grignard reagents, and LiCl is highly hygroscopic. A strict bake-out is non-negotiable [4].

  • Add Magnesium turnings (2.5 equiv, 25 mmol, 607 mg) and anhydrous Lithium Chloride (2.5 equiv, 25 mmol, 1.06 g) to a 50 mL Schlenk flask equipped with a magnetic stir bar.

  • Connect the flask to a Schlenk line. Heat the flask to 150 °C under high vacuum (0.1 mbar) for 2 hours.

  • Allow the flask to cool to room temperature, then backfill with ultra-pure Argon.

Phase 2: Chemical Activation of Magnesium

Causality: Magnesium turnings possess a passivating MgO layer. 1,2-dibromoethane (1,2-DBE) reacts with this oxide layer to form MgBr2 and ethylene gas, exposing a fresh, highly reactive Mg(0) lattice without leaving reactive organic residues in the pot [3].

  • Add anhydrous THF (10 mL) to the cooled Schlenk flask.

  • Add 1,2-dibromoethane (0.05 equiv, 0.5 mmol, 43 µL) via a micro-syringe.

  • Stir vigorously for 5–10 minutes. The evolution of ethylene bubbles and a slight temperature increase validate that the Mg surface is active.

Phase 3: Controlled Oxidative Addition

Causality: Adding the secondary bromide at 0 °C minimizes the kinetic energy available for the SET radical intermediates to escape the solvent cage, directly suppressing Wurtz coupling.

  • Cool the activated Mg/LiCl suspension to 0 °C using an ice-water bath.

  • In a separate dry vial, dissolve 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene (1.0 equiv, 10 mmol, 2.43 g) in anhydrous THF (10 mL).

  • Using a syringe pump, add the substrate solution dropwise to the Mg suspension over 45 minutes.

  • Maintain stirring at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to 25 °C. Stir for an additional 2 hours. The solution will turn dark gray/brown, indicating successful insertion.

Phase 4: Self-Validation Stage (Titration)

Causality: To ensure the protocol succeeded and to prevent stoichiometric imbalances in subsequent electrophilic trapping, the exact concentration of the Grignard reagent must be validated.

  • Prepare a standardized 0.5 M solution of Iodine ( I2​ ) in anhydrous THF saturated with LiCl.

  • Withdraw a 0.5 mL aliquot of the newly formed Grignard solution using an Argon-purged syringe.

  • Titrate the aliquot into the I2​ solution at 0 °C. The reaction ( RMgBr+I2​→RI+MgBrI ) will consume the iodine.

  • The endpoint is reached when the deep brown color of iodine completely dissipates to a clear/pale yellow solution. Calculate the exact molarity. A successful run should yield a concentration of ≈0.42−0.45 M (>85% yield).

The resulting 1-(4-methoxy-2-methylphenyl)propan-2-ylmagnesium bromide–LiCl complex is now validated and ready for immediate cross-electrophile coupling or addition to carbonyls.

References

  • Disposable cartridge concept for the on-demand synthesis of turbo Grignards, Knochel–Hauser amides, and magnesium alkoxides Beilstein Journal of Organic Chemistry (via PMC) URL:[Link]

  • Up-Scale Synthesis of p-(CH2=CH)C6H4CH2CH2CH2Cl and p-ClC6H4SiR3 by CuCN-Catalyzed Coupling Reactions of Grignard Reagents with Organic Halides ACS Omega URL:[Link]

  • Formation of Grignard and Organolithium Reagents From Alkyl Halides Master Organic Chemistry URL:[Link]

  • 7: The Grignard Reaction (Experiment) Chemistry LibreTexts URL:[Link]

Method

"purification of 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene via column chromatography"

An Application Note and Protocol for the Purification of 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene via Column Chromatography Authored by: A Senior Application Scientist Abstract This comprehensive technical guide provi...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Purification of 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene via Column Chromatography

Authored by: A Senior Application Scientist

Abstract

This comprehensive technical guide provides a detailed protocol for the purification of 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene, a key intermediate in various organic synthesis pathways. The methodology centers on normal-phase column chromatography, a fundamental and highly effective technique for the separation of moderately non-polar organic compounds from reaction byproducts and unreacted starting materials.[1][2] This document outlines the principles of the separation, a step-by-step workflow from eluent optimization to product isolation, and expert insights into troubleshooting common issues. The protocols are designed for researchers, chemists, and drug development professionals seeking a robust and reproducible purification strategy.

Introduction: The Principle of Separation

The purification of synthetic intermediates is a critical step in multi-step organic synthesis to ensure the purity of the final product and to avoid side reactions in subsequent steps. 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene is a substituted aromatic hydrocarbon with moderate polarity, primarily derived from the electron-withdrawing bromine atom and the electron-donating methoxy group.

Column chromatography operates on the principle of differential adsorption.[3] In this normal-phase application, a polar stationary phase (silica gel) is used in conjunction with a largely non-polar mobile phase (eluent).

  • Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups.

  • Mobile Phase: A non-polar solvent system, typically a mixture of a hydrocarbon (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate), is used to carry the mixture through the column.[4]

Compounds within the crude mixture are separated based on their relative polarities.[2] More polar impurities will have a stronger affinity for the polar silica gel, causing them to adsorb more strongly and elute more slowly. Conversely, less polar compounds interact weakly with the stationary phase and are carried through the column more quickly by the mobile phase.[3] The target compound, 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene, can thus be isolated by carefully selecting a mobile phase that provides optimal differential migration.

Materials and Equipment

Chemicals and Reagents
  • Crude 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene

  • Silica Gel (for flash chromatography, 230-400 mesh)

  • n-Hexane (ACS grade or higher)

  • Ethyl Acetate (ACS grade or higher)

  • Dichloromethane (for sample loading, optional)

  • Anhydrous Sodium Sulfate

  • TLC plates (silica gel 60 F₂₅₄)

  • Deuterated Chloroform (CDCl₃) for NMR analysis

Equipment
  • Glass chromatography column with stopcock

  • Separatory funnel or addition funnel (for solvent reservoir)

  • Ring stands and clamps

  • Collection vessels (test tubes or flasks)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Capillary tubes for TLC spotting

  • Rotary evaporator

  • NMR Spectrometer

  • Glass wool or cotton

Experimental Protocol: From Optimization to Isolation

Part I: Preliminary Analysis & Mobile Phase Optimization via TLC

The cornerstone of a successful column chromatography separation is the selection of an appropriate eluent system. This is achieved efficiently and economically using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture that gives the target compound a Retention Factor (Rƒ) of approximately 0.2-0.3, ensuring it moves down the column effectively while maximizing separation from impurities.[5]

Procedure:

  • Prepare several eluent mixtures of varying polarity (e.g., Hexane:Ethyl Acetate in ratios of 99:1, 98:2, 95:5, 90:10).

  • Dissolve a small sample of the crude reaction mixture in a volatile solvent like dichloromethane.

  • Using a capillary tube, spot the dissolved crude mixture onto the baseline of several TLC plates.

  • Develop each plate in a chamber containing one of the prepared eluent mixtures.

  • After development, visualize the spots under a UV lamp and circle them.

  • Calculate the Rƒ value for each spot using the formula: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Select the solvent system that provides the best separation between the desired product and its major impurities, with the product Rƒ in the target range.

Table 1: Example TLC Optimization Data

Eluent System (Hexane:Ethyl Acetate) Rƒ of Least Polar Impurity (e.g., Elimination Product) Rƒ of Target Compound Rƒ of Most Polar Impurity (e.g., Starting Alcohol) Assessment
99:1 0.55 0.40 0.05 Poor separation from non-polar impurity.
98:2 0.45 0.28 0.02 Optimal. Good separation and ideal Rƒ for the target.

| 95:5 | 0.70 | 0.55 | 0.15 | All spots run too high for effective column separation. |

Diagram 1: General Workflow for Purification This diagram illustrates the logical flow from the initial crude product to the final, purified compound, emphasizing the central role of chromatography.

G cluster_0 Column Chromatography Protocol crude Crude Product tlc TLC Optimization crude->tlc column_prep Column Packing tlc->column_prep sample_load Sample Loading (Dry Loading) column_prep->sample_load elution Elution & Fraction Collection sample_load->elution fraction_analysis Fraction Analysis (TLC) elution->fraction_analysis combine Combine Pure Fractions fraction_analysis->combine evaporation Solvent Removal (Rotary Evaporator) combine->evaporation pure_product Pure Product evaporation->pure_product

Caption: Workflow from crude material to purified product.

Part II: Column Chromatography Protocol

1. Column Preparation (Wet Packing):

  • Secure a glass column vertically to a ring stand. Ensure the stopcock is closed.

  • Place a small plug of glass wool or cotton at the bottom of the column to support the packing.

  • Add a thin layer (approx. 1 cm) of sand over the plug.

  • In a beaker, prepare a slurry of silica gel in the chosen non-polar eluent (e.g., hexane). The consistency should be like a milkshake, not a thick paste.

  • Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. As the silica settles, gently tap the side of the column to ensure even packing and remove air bubbles.[6]

  • Continue adding slurry until the desired column height is reached (a silica-to-crude-product mass ratio of 50:1 to 100:1 is recommended for difficult separations).

  • Never allow the top of the silica bed to run dry. Always maintain a level of solvent above the silica.

2. Sample Loading (Dry Loading Recommended): Dry loading often leads to sharper bands and better separation, especially if the crude product has poor solubility in the eluent.[5]

  • Dissolve the crude 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) to this solution.

  • Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.

  • Carefully add this powder to the top of the packed column.

  • Gently add a final thin layer of sand on top to protect the sample layer from disturbance when adding eluent.

3. Elution and Fraction Collection:

  • Carefully add the optimized mobile phase (e.g., 98:2 Hexane:Ethyl Acetate) to the column using a separatory funnel as a reservoir.

  • Open the stopcock and apply gentle air pressure to the top of the column (if performing flash chromatography) to achieve a steady flow rate (a drop rate of a few drops per second is typical for gravity columns).

  • Begin collecting the eluent in numbered test tubes or flasks. The fraction size should be appropriate for the column size (e.g., 10-20 mL fractions for a medium-sized column).

4. Fraction Analysis and Product Isolation:

  • Monitor the collected fractions using TLC. Spot every few fractions on a single TLC plate to track the elution of compounds.

  • Identify the fractions containing the pure target compound (single spot at the correct Rƒ).

  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • The resulting oil or solid is the purified 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene. Determine the final mass and calculate the recovery yield.

  • Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.

Diagram 2: Principle of Chromatographic Separation This diagram visualizes how compounds of different polarities are separated on a silica gel column.

G cluster_0 Column at T=0 cluster_1 Column at T=1 (Elution in Progress) col_start Eluent Sand Crude Mixture Band Silica Gel Sand Glass Wool col_mid Eluent Sand Non-Polar Impurity (fast) Target Compound Polar Impurity (slow) Silica Gel col_start:f2->col_mid:f2 Elutes First col_start:f2->col_mid:f3 Elutes Second col_start:f2->col_mid:f4 Elutes Last interaction_key Interaction Strength with Polar Silica: Non-Polar Impurity: Weak Target Compound: Moderate Polar Impurity: Strong

Caption: Separation based on differential polarity.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation - Inappropriate eluent system.- Column was packed unevenly.- Sample band was too wide.- Re-optimize the eluent with TLC; try a less polar system or a different solvent combination.- Repack the column carefully, ensuring no air bubbles.- Use the dry loading technique; dissolve the sample in the minimum possible volume for wet loading.
Cracked or Channeled Column - Silica gel ran dry during packing or elution.- Packing was not settled properly.- Always keep the solvent level above the silica bed.- Gently tap the column during packing to create a homogenous bed.
Compound Won't Elute - Eluent is not polar enough.- Gradually increase the polarity of the mobile phase (gradient elution). For example, switch from 98:2 to 95:5 Hexane:Ethyl Acetate after the non-polar impurities have eluted.
Streaking on TLC/Column - Sample is too concentrated (overloaded).- Compound is acidic or basic and interacting strongly with silica.- Use less sample on the column.- Add a small amount of a modifier to the eluent (e.g., 0.1% triethylamine for basic compounds or 0.1% acetic acid for acidic compounds).

References

  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]

  • Chromatography Online. (n.d.). The Role of Nonpolar Phases: Fundamentals and uses in Chromatographic Techniques. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Moravek. (2024). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • Alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • CK-12 Foundation. (2026). Methods of Purification of Organic Compounds. Retrieved from [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • Acchrom. (2024). What are the methods of separation and purification of organic compounds?. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]

  • Phenomenex. (2025). Column Chromatography Guide. Retrieved from [Link]

  • Reddit. (2021). Synthesis of 1-Bromo-2,4,6-triisopropylbenzene. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene Synthesis

Welcome to the Application Scientist Support Center. Synthesizing 1-(2-bromopropyl)-4-methoxy-2-methylbenzene requires strict kinetic and thermodynamic control.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Synthesizing 1-(2-bromopropyl)-4-methoxy-2-methylbenzene requires strict kinetic and thermodynamic control. The presence of the electron-donating 4-methoxy group and the sterically active 2-methyl group makes this molecule highly susceptible to side reactions, including ether cleavage, elimination, and regiochemical scrambling.

This guide provides field-proven troubleshooting logic, comparative data, and self-validating protocols to help you maximize your yield and purity.

Synthetic Pathways & Reaction Logic

To optimize your yield, you must first map the mechanistic pathways of your chosen precursor. The diagram below illustrates the two primary synthetic routes—hydrobromination of the allyl precursor and nucleophilic substitution of the alcohol precursor—alongside their competing degradation pathways.

SynthesisRoutes Start1 1-Allyl-4-methoxy- 2-methylbenzene Reagent1 HBr / AcOH (Markovnikov Addition) Start1->Reagent1 Start2 1-(4-Methoxy-2-methylphenyl) propan-2-ol Reagent2 Appel Reaction (CBr4 / PPh3) Start2->Reagent2 Product 1-(2-Bromopropyl)-4-methoxy- 2-methylbenzene Reagent1->Product Optimized (0-5°C, Scavenger) Side1 Demethylation / Anti-Markovnikov Reagent1->Side1 Excess Heat / Peroxides Reagent2->Product Optimized (0°C, Neutral) Side2 Elimination (Alkene Byproduct) Reagent2->Side2 Strong Acids (PBr3)

Fig 1. Primary synthetic routes and competing side reactions.

Troubleshooting Guides & FAQs

Route A: Hydrobromination of the Allyl Precursor

Q: My yield is low, and NMR analysis shows a 60:40 mixture of 2-bromo and 3-bromo isomers. How do I fix this regioselectivity issue? A: This regiochemical scrambling is a classic manifestation of the "peroxide effect" (Kharasch addition). Standard Markovnikov addition of HBr proceeds via an electrophilic mechanism to yield your target 2-bromo isomer. However, trace peroxides in the allyl precursor initiate a competing radical chain reaction. This radical pathway favors the anti-Markovnikov 3-bromo isomer because it forms a more stable secondary carbon radical intermediate .

  • Actionable Solution: Vacuum distill your allyl precursor immediately before use to remove auto-oxidation products. Run the reaction in the dark, and introduce 1 mol% of a radical scavenger (e.g., hydroquinone) to strictly enforce the electrophilic pathway.

Q: I am observing significant formation of a highly polar byproduct that stays at the baseline on normal-phase TLC. What is it? A: You are observing the ether cleavage (demethylation) of the 4-methoxy group. Strong acids like HBr, particularly at elevated temperatures, protonate the ether oxygen. The resulting oxonium ion undergoes nucleophilic attack by the bromide ion, cleaving the methyl-oxygen bond to yield a highly polar phenolic byproduct and methyl bromide .

  • Actionable Solution: Thermal control is critical. Maintain the reaction temperature strictly between 0°C and 5°C. Do not exceed a 4-hour reaction time, as prolonged exposure to HBr drives the thermodynamic cleavage of the ether.

Route B: Bromination of the Propan-2-ol Precursor

Q: When converting 1-(4-methoxy-2-methylphenyl)propan-2-ol using PBr₃, I isolate a non-polar, UV-active compound that lacks the bromine atom by MS. Why is the substitution failing? A: The byproduct is the corresponding propenylbenzene derivative, resulting from E1/E2 elimination. Phosphorus tribromide generates HBr during the activation of the alcohol. Because the secondary carbocation intermediate is relatively stable, the lack of an acid scavenger allows the generated HBr to catalyze the dehydration of the alcohol into an alkene rather than undergoing nucleophilic substitution.

  • Actionable Solution: Switch to the Appel reaction (CBr₄/PPh₃). The Appel protocol operates under exceptionally mild, near-neutral conditions. By forming a reactive bromophosphonium intermediate, it bypasses the free carbocation stage entirely, suppressing elimination and driving the substitution with >90% yield .

Diagnostic Logic Tree

Use the following decision matrix to rapidly diagnose and resolve low-yield scenarios based on your starting materials and TLC observations.

Troubleshooting Issue Issue: Low Yield of Target Bromide Q1 Which starting material was used? Issue->Q1 Allyl Allylbenzene Precursor Q1->Allyl Alcohol Propan-2-ol Precursor Q1->Alcohol Q2 Is TLC showing a highly polar baseline spot? Allyl->Q2 Q3 Is TLC showing a non-polar UV-active spot? Alcohol->Q3 Sol1 Likely Demethylation. Reduce temp to 0-5°C Limit reaction to <4h. Q2->Sol1 Yes Sol2 Likely Elimination. Switch to Appel conditions or add Pyridine buffer. Q3->Sol2 Yes

Fig 2. Diagnostic logic tree for identifying and resolving low yields.

Comparative Yield Data

Synthesis MethodReagentsTypical YieldMajor Impurity RiskReaction TimeBest Use Case
Hydrobromination HBr / AcOH65–75%Phenol (Demethylation)4 hoursScalable synthesis from allyl precursors
Direct Bromination PBr₃ / Pyridine70–80%Alkene (Elimination)2 hoursCost-effective secondary alcohol conversion
Appel Reaction CBr₄ / PPh₃85–95%Triphenylphosphine Oxide1 hourMaximum purity and yield optimization

Validated Experimental Protocols

Protocol 1: Optimized Appel Bromination (Alcohol Route)
  • Objective: Conversion of 1-(4-methoxy-2-methylphenyl)propan-2-ol to the target bromide with >90% yield.

  • Self-Validating System: The reaction mixture will transition from colorless to a pale yellow solution. TLC (Hexanes/EtOAc 9:1) will show the complete disappearance of the UV-active, polar alcohol spot (Rf ~0.3) and the appearance of a non-polar bromide spot (Rf ~0.8).

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1-(4-methoxy-2-methylphenyl)propan-2-ol (1.0 eq) and carbon tetrabromide (1.2 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

    • Causality: Anhydrous conditions prevent the competitive hydrolysis of the bromophosphonium intermediate, which would revert the reaction and lower the yield.

  • Thermal Regulation: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0°C for 15 minutes.

    • Causality: The subsequent phosphine addition is highly exothermic. Pre-cooling prevents thermal spikes that could trigger ether cleavage or degradation.

  • Activation: Add triphenylphosphine (1.2 eq) portion-wise over 15 minutes.

    • Causality: Gradual addition controls the rate of the highly reactive bromophosphonium ion formation, ensuring smooth conversion without localized overheating.

  • Reaction Monitoring: Stir at 0°C for 1 hour. Verify completion via TLC.

    • Self-Validation: If the alcohol spot persists after 1 hour, add an additional 0.1 eq of CBr₄ and PPh₃. Do not heat the reaction to force completion.

  • Quenching & Isolation: Concentrate the mixture under reduced pressure, ensuring the water bath does not exceed 30°C. Triturate the resulting residue with cold hexanes (0°C) to precipitate the triphenylphosphine oxide (TPPO) byproduct. Filter through a Celite pad and concentrate the filtrate to afford the crude product.

Protocol 2: Electrophilic Hydrobromination (Allyl Route)
  • Objective: Markovnikov addition of HBr to 1-allyl-4-methoxy-2-methylbenzene.

  • Self-Validating System: The reaction temperature must remain below 5°C. An exotherm above 10°C strongly correlates with the onset of demethylation and polymerization, visually indicated by the solution turning dark brown.

Step-by-Step Methodology:

  • Pre-reaction Purification: Vacuum distill the allyl precursor immediately prior to use. Add 1 mol% hydroquinone to the receiving flask.

    • Causality: Distillation removes radical-initiating peroxides, and hydroquinone scavenges any newly formed radicals, ensuring strict Markovnikov regioselectivity.

  • Reagent Addition: Dissolve the purified allyl precursor in glacial acetic acid. Cool the solution to 0°C. Slowly dropwise add a 33% wt solution of HBr in acetic acid (1.5 eq).

    • Causality: Acetic acid serves as a polar, protic solvent that stabilizes the transient carbocation, facilitating the electrophilic addition while keeping the system homogeneous.

  • Reaction Monitoring: Stir at 0°C to 5°C for exactly 4 hours.

    • Self-Validation: Monitor the internal temperature continuously. If the temperature rises above 5°C, pause the HBr addition until cooling catches up.

  • Neutralization: Pour the reaction mixture over crushed ice and carefully neutralize with saturated aqueous sodium bicarbonate until CO₂ evolution ceases (pH ~7.5).

    • Causality: Immediate neutralization of excess HBr prevents post-reaction ether cleavage during the workup phase. Extract with diethyl ether, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

References

  • Smith, M. B., & March, J. (2019). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). John Wiley & Sons.[Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.[Link]

  • Appel, R. (1975). "The Reaction of Alcohols with Carbon Tetrahalides and Triphenylphosphine". Angewandte Chemie International Edition in English, 14(12), 801-811.[Link]

Optimization

"identifying side products in 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene reactions"

Welcome to the Process Chemistry Technical Support Center for 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene (CAS: 883843-87-6). As a homobenzylic secondary alkyl bromide, this compound is a highly versatile but notoriously...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center for 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene (CAS: 883843-87-6).

As a homobenzylic secondary alkyl bromide, this compound is a highly versatile but notoriously temperamental intermediate in pharmaceutical synthesis. The steric hindrance at the secondary carbon, combined with the relatively acidic β -protons, makes it highly susceptible to competing reaction pathways during nucleophilic substitution (e.g., amination).

This guide is designed by senior process chemists to help you diagnose, troubleshoot, and bypass the most common side-product formations encountered during scale-up.

Part 1: Diagnostic Matrix for Side Products

Before adjusting your reaction parameters, you must accurately identify the side products in your crude mixture. The following table summarizes the quantitative analytical signatures of the three most common side products when reacting 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene (MW: 243.14 Da) with a model primary amine (e.g., Methylamine).

Side Product ClassificationMechanistic PathwayExpected MW (Da)Mass Shift ( Δ from SM)Primary Analytical Signature (GC-MS / NMR)
Propenylbenzene Derivative E2 Elimination162.23-80.91 Da (Loss of HBr)Strong UV absorbance; Alkene multiplet at δ 5.8–6.5 ppm in 1 H NMR.
Secondary Alcohol SN1 / SN2 Hydrolysis180.25-62.89 Da (Br OH)Broad O-H stretch in IR (~3300 cm −1 ); Neutral partition in acid-base workup.
Tertiary Amine (Dimer) Over-alkylation (SN2)355.52+112.38 DaLate retention time on GC; Complex aliphatic splitting in 1 H NMR.

Part 2: Interactive Troubleshooting Q&A (FAQs)

Q1: Why am I seeing a massive alkene peak (propenylbenzene derivative) instead of my desired substituted amine? The Causality: You are observing a classic competition between bimolecular substitution (SN2) and bimolecular elimination (E2). Secondary alkyl bromides are sterically hindered. When you introduce a basic primary amine, the activation energy barrier for the amine to act as a Brønsted base (abstracting a β -proton) is often lower than the barrier for it to act as a nucleophile (attacking the sterically shielded secondary carbon)[1]. The Solution: Lower the reaction temperature to kinetically favor SN2, or switch to a polar aprotic solvent (like DMF or DMSO) which selectively solvates cations and leaves the amine nucleophile "naked" and highly reactive.

Q2: My reaction yields the correct mass, but I am also seeing a heavy +355 Da mass peak. How do I prevent over-alkylation? The Causality: The initial SN2 reaction of your primary amine with the alkyl bromide forms a secondary amine. Because alkyl groups are electron-donating, this newly formed secondary amine is more nucleophilic than your starting primary amine[2]. It rapidly attacks another molecule of 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene, forming a dialkylated tertiary amine. The Solution: You must manipulate the reaction kinetics using Le Chatelier’s principle. Run the reaction with a massive stoichiometric excess (10x to 20x) of the primary amine. This creates pseudo-first-order kinetics where the probability of the bromide colliding with the primary amine vastly outweighs the probability of it colliding with the newly formed secondary amine.

Q3: I am detecting the secondary alcohol (1-(4-methoxy-2-methylphenyl)propan-2-ol). Is this from my aqueous workup? The Causality: It is rarely from the workup; it usually occurs during the reaction due to trace moisture in your solvents or hygroscopic amines. The electron-rich aromatic ring (bearing methoxy and methyl groups) can stabilize the developing positive charge at the secondary carbon via anchimeric assistance (forming a transient phenonium ion)[3]. This lowers the activation energy for SN1 solvolysis, allowing even weak nucleophiles like trace water to attack and form the alcohol. The Solution: Strictly dry your amines over KOH pellets prior to use and utilize anhydrous solvents under an inert argon atmosphere.

Part 3: Mechanistic Pathway Visualization

The following diagram maps the divergent chemical pathways your substrate can take depending on the reaction conditions.

ReactionPathways SM 1-(2-Bromopropyl)-4-methoxy -2-methylbenzene (Secondary Bromide) SN2_Path SN2 Substitution (Nucleophilic Attack) SM->SN2_Path + Primary Amine (Low Temp, Polar Solvent) E2_Path E2 Elimination (Base-promoted) SM->E2_Path + Basic Amine (High Temp, Steric Hindrance) SN1_Path SN1 / Hydrolysis (Trace Moisture) SM->SN1_Path + H2O (Slow Ionization) Product Desired Amine (Target Product) SN2_Path->Product Alkene Propenylbenzene Derivative (Alkene Side Product) E2_Path->Alkene Alcohol Secondary Alcohol (Hydrolysis Side Product) SN1_Path->Alcohol Dimer Tertiary Amine (Over-alkylation) Product->Dimer + Excess Bromide (Uncontrolled Kinetics)

Divergent reaction pathways of 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene during amination.

Part 4: Self-Validating Standard Operating Procedure (SOP)

To suppress E2 elimination and over-alkylation, use the following optimized protocol for the direct amination of 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene. This protocol features an inherent self-validating acid-base extraction step that physically separates and confirms your mechanistic success.

Step 1: Reagent Preparation (Moisture Control)

  • Prepare a 33% wt/wt solution of methylamine in absolute ethanol.

  • Dry the solution over activated 3Å molecular sieves for 24 hours prior to use to eliminate trace water and prevent SN1 hydrolysis.

Step 2: Reaction Execution (Kinetic Control)

  • In a heavy-walled pressure vessel, add 1.0 equivalent (e.g., 10 mmol, 2.43 g) of 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene.

  • Add 15.0 equivalents (150 mmol) of the dried methylamine solution. Causality: This extreme excess ensures pseudo-first-order kinetics, statistically eliminating the chance of the secondary amine product reacting with the bromide, thus preventing tertiary amine formation.

  • Seal the vessel and heat to exactly 45°C for 16 hours. Causality: Keeping the temperature below 50°C provides enough thermal energy to overcome the SN2 activation barrier while remaining too low to trigger the higher-energy E2 dehydrohalogenation pathway.

Step 3: Self-Validating Isolation (Acid-Base Extraction)

  • Cool the vessel to room temperature, vent carefully, and concentrate the mixture under reduced pressure to remove excess methylamine and ethanol.

  • Dissolve the crude residue in 50 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel.

  • Validation Wash: Extract the organic layer with 3 x 25 mL of 1M aqueous HCl.

    • The Validation: The desired secondary amine product will protonate to form a water-soluble hydrochloride salt and migrate to the aqueous layer. Conversely, any alkene (E2) or alcohol (SN1) side products are neutral and will remain in the EtOAc layer.

  • Discard the organic layer (or analyze via GC-MS to quantify your E2/SN1 failure rate).

  • Basify the combined aqueous layers with 5M NaOH until pH > 12, forcing the desired amine back into its freebase form.

  • Extract the aqueous layer with 3 x 25 mL of fresh EtOAc. Dry the combined organics over anhydrous Na 2​ SO 4​ , filter, and concentrate to yield the pure secondary amine.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Guide for 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene

Welcome to the Application Science Support Center. This guide is designed for researchers and drug development professionals working with 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene (CAS: 883843-87-6) [1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. This guide is designed for researchers and drug development professionals working with 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene (CAS: 883843-87-6) [1].

As an unactivated secondary alkyl bromide featuring an electron-rich, sterically hindered aromatic ring, this compound presents distinct regioselectivity challenges. During transition-metal catalyzed cross-coupling, it is highly susceptible to β -hydride elimination and "chain-walking" (isomerization). Under basic conditions, it can undergo non-selective E2 elimination. This guide provides field-proven, mechanistically grounded solutions to lock regioselectivity and maximize your synthetic yields.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why am I getting a mixture of primary and secondary cross-coupled products instead of a single regioisomer?

The Causality: When subjecting secondary alkyl bromides to traditional Palladium-catalyzed cross-coupling, the oxidative addition is slow. Once the secondary alkyl-metal intermediate forms, it undergoes rapid β -hydride elimination followed by migratory re-insertion. This iterative process, known as "chain-walking," causes the metal center to migrate along the alkyl chain until it reaches the less sterically hindered primary position before reductive elimination occurs. The Solution: Switch from Palladium to a Nickel(0) catalyst system. Nickel undergoes oxidative addition via a single-electron transfer (radical) pathway, bypassing the difficult concerted oxidative addition[2]. To suppress chain-walking, you must accelerate the reductive elimination step. Use rigid, multidentate nitrogen ligands—such as s-Bu-Pybox for Negishi couplings[2] or bathophenanthroline for Suzuki couplings[3]. These ligands tightly bind the Ni center, preventing the open coordination sites required for β -hydride elimination and locking the coupling at the secondary carbon.

Q2: My cross-coupling yields are abysmal due to massive alkene formation. How do I prevent this?

The Causality: Alkene byproducts are the result of β -hydride elimination outcompeting the transmetalation and reductive elimination steps. If your nucleophile is sluggish or your ligand is too labile, the secondary alkyl-Ni(II) intermediate will simply eliminate to form a styrene or allyl derivative. The Solution: Ensure your transmetalating agent is highly active. For Negishi reactions, use organozinc halides rather than diorganozincs, and run the reaction in polar, aprotic solvents (like DMA) to facilitate rapid transmetalation[2]. Maintain a high concentration of the nucleophile and strictly exclude oxygen, which can quench the radical intermediates.

Q3: I want to synthesize the terminal alkene via E2 elimination, but I keep getting the internal alkene. How do I control this?

The Causality: 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene has two sets of β -hydrogens: the benzylic protons (C1) and the terminal methyl protons (C3). Eliminating a C1 proton yields the internal alkene (Zaitsev product), which is thermodynamically favored due to conjugation with the electron-rich 4-methoxy-2-methylphenyl ring. Small bases (e.g., NaOMe, NaOH) will default to this thermodynamic pathway. The Solution: You must shift the reaction to kinetic control. The benzylic C1 position is highly sterically hindered by the adjacent ortho-methyl group on the aromatic ring. By using a bulky, sterically demanding base like Potassium tert-butoxide (KOtBu) or Lithium diisopropylamide (LDA) at low temperatures, the base is forced to abstract a proton from the unhindered terminal C3 methyl group, yielding the desired terminal alkene (Hofmann product).

Part 2: Quantitative Data & Ligand Selection

The choice of ligand is the single most critical variable in determining the fate of the secondary alkyl-Ni intermediate. The table below summarizes the expected regiochemical outcomes when cross-coupling 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene.

Table 1: Ligand Effects on Ni-Catalyzed Cross-Coupling Regioselectivity

Catalyst SystemLigand TypeMajor Reaction PathwayRegioselectivity (Sec:Pri)Alkene Byproduct
Ni(cod)₂None β -Hydride EliminationN/A>90%
Ni(cod)₂PPh₃ (Monodentate Phosphine)Chain-Walking (Isomerization)1:10~40%
Ni(cod)₂dppe (Bidentate Phosphine)Mixed Coupling1:2~50%
Ni(cod)₂Bathophenanthroline (Rigid N,N)Regioretentive (Secondary) >20:1 <10%
Ni(cod)₂s-Bu-Pybox (Tridentate N,N,N)Regioretentive (Secondary) >20:1 <5%

Part 3: Mechanistic Reaction Pathways

The following diagram illustrates the divergent pathways of the secondary alkyl-Ni(II) intermediate, highlighting why specific ligands are required to achieve regioretention.

G Substrate 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene Radical Alkyl Radical / Ni(I) Species Substrate->Radical Ni(0) Oxidative Addition SecNi Sec-Alkyl-Ni(II) Intermediate Radical->SecNi Radical Recombination SecProduct Desired Regioretentive Cross-Coupled Product SecNi->SecProduct Fast Reductive Elimination (Pybox/Bathophenanthroline) Alkene Alkene Byproduct (β-Hydride Elimination) SecNi->Alkene Slow Transmetalation PriProduct Primary Alkyl Product (Chain-Walking) SecNi->PriProduct Iterative β-H Elimination

Figure 1: Divergent pathways of the sec-alkyl-Ni(II) intermediate in cross-coupling.

Part 4: Validated Experimental Protocols

Protocol A: Regioretentive Negishi Cross-Coupling

This protocol utilizes a tridentate nitrogen ligand to lock the coupling at the secondary carbon, preventing isomerization[2].

  • Preparation: In a nitrogen-filled glovebox, charge a flame-dried Schlenk flask with Ni(cod)₂ (4 mol %) and (S,S)-s-Bu-Pybox (8 mol %).

  • Complexation: Add anhydrous N,N-Dimethylacetamide (DMA) to achieve a 0.1 M concentration relative to the substrate. Stir for 10 minutes at room temperature until a dark, homogenous catalytic complex forms.

  • Substrate Addition: Add 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene (1.0 equiv, 1.0 mmol) to the flask.

  • Transmetalation: Dropwise add the alkylzinc halide solution (1.5 equiv, 1.0 M in THF) over 5 minutes. Self-Validation Step: Dropwise addition prevents localized concentration spikes that can trigger homocoupling.

  • Reaction: Seal the flask, remove it from the glovebox, and stir vigorously at room temperature (20–25 °C) for 12–24 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x), dry the combined organic layers over anhydrous MgSO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol B: Kinetically Controlled Hofmann Elimination

This protocol utilizes steric bulk to bypass the thermodynamically favored internal alkene, yielding the terminal alkene.

  • Preparation: Charge a flame-dried round-bottom flask with Potassium tert-butoxide (KOtBu, 2.0 equiv) and anhydrous THF (to achieve 0.2 M).

  • Cooling: Cool the basic solution to 0 °C using an ice-water bath. Self-Validation Step: Lower temperatures amplify the kinetic preference for the less hindered terminal protons.

  • Addition: Slowly add a solution of 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene (1.0 equiv) in THF dropwise over 15 minutes to prevent localized heating.

  • Reaction: Stir at 0 °C for 2 hours. Monitor the reaction progress via GC-MS or TLC until the secondary bromide is completely consumed.

  • Workup: Quench the reaction with ice-cold water. Extract with diethyl ether (3x), wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the terminal allyl derivative.

References

  • Cross-Couplings of Unactivated Secondary Alkyl Halides: Room-Temperature Nickel-Catalyzed Negishi Reactions of Alkyl Bromides and Iodides , Journal of the American Chemical Society.[Link]

  • Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides , Journal of the American Chemical Society.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene Workflows

Welcome to the Application Science Support Center. 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene (CAS: 883843-87-6, MW: 243.14 g/mol ) is a highly valuable, yet synthetically demanding, secondary alkyl bromide intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene (CAS: 883843-87-6, MW: 243.14 g/mol ) is a highly valuable, yet synthetically demanding, secondary alkyl bromide intermediate[1]. Due to its specific structural features—namely the secondary nature of the electrophilic carbon and the proximity of an electron-rich benzylic system—researchers frequently encounter competing side reactions during nucleophilic substitution (amination) workflows.

This guide eschews generic advice in favor of field-proven, mechanistically grounded solutions designed to optimize your yields and establish self-validating experimental systems.

Section 1: Mechanistic Root Cause Analysis

When reacting this substrate with nitrogen nucleophiles (e.g., primary amines), the reaction sits at a precarious bifurcation point between the SN2 (substitution) and E2 (elimination) pathways[2].

The Causality Insight: The carbon adjacent to the secondary bromide is a benzylic methylene (-CH2-Ar). The protons on this carbon are highly acidic. When a basic amine is introduced, deprotonation leads to a highly thermodynamically stable, conjugated alkene (1-(4-methoxy-2-methylphenyl)prop-1-ene). Because secondary alkyl electrophiles inherently suffer from steric hindrance that slows down the SN2 trajectory, the E2 elimination pathway often outcompetes substitution, especially at elevated temperatures[3].

ReactionPathways Substrate 1-(2-Bromopropyl)- 4-methoxy-2-methylbenzene SN2 SN2 Pathway (Kinetic Control) Substrate->SN2 Polar Aprotic Solvent, Temp < 40°C E2 E2 Pathway (Thermodynamic Control) Substrate->E2 Protic Solvent, Temp > 60°C Amine Primary Amine (Nucleophile / Base) Amine->SN2 Amine->E2 Product Target Secondary Amine (Desired Product) SN2->Product 10x Amine Excess Alkene Conjugated Alkene (Major Byproduct) E2->Alkene Driven by Conjugation

Mechanistic bifurcation of 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene during amination.

Section 2: Diagnostic FAQs

Q1: My GC-MS shows predominantly alkene byproducts instead of the target secondary amine. How do I shift the equilibrium? Amines act as both nucleophiles and bases. To favor SN2 over E2, you must reduce the basicity of the environment or lower the activation energy for substitution[4].

  • Temperature Control: E2 elimination is entropically driven and favored at higher temperatures. Keep reactions strictly below 40°C.

  • Solvent Selection: Switch to a polar aprotic solvent (e.g., DMF, Acetonitrile). Protic solvents stabilize ions via hydrogen bonding, which can inadvertently favor elimination or SN1 solvolysis. Aprotic solvents leave the amine un-solvated and highly nucleophilic, accelerating the SN2 rate[5].

  • Alternative Catalysis: If thermal substitution fails entirely, consider transition-metal catalysis. Recent advances demonstrate that palladium-catalyzed cross-coupling can successfully aminate unactivated secondary alkyl bromides while suppressing elimination[6].

Q2: I am successfully forming the C-N bond, but I am getting a mixture of secondary and tertiary amines (over-alkylation). How do I achieve monoselectivity? The product of the first alkylation (a secondary amine) is often more nucleophilic than the starting primary amine due to the inductive electron-donating effect of the newly attached alkyl group. This leads to rapid successive alkylations[7].

  • Stoichiometric Excess: Use a massive molar excess of the primary amine (at least 5:1 to 10:1). This statistically guarantees the alkyl bromide collides with the primary amine rather than the newly formed secondary amine[7].

Q3: My starting material is degrading into an alcohol or a complex polymeric mixture. What went wrong? Secondary bromides can undergo SN1 solvolysis if water is present, forming a carbocation intermediate that reacts with moisture to form an alcohol[2]. Furthermore, the electron-rich 4-methoxy-2-methylphenyl group can stabilize benzylic carbocations if rearrangement occurs.

  • Moisture Control: Ensure all solvents are strictly anhydrous (<50 ppm water) and run the reaction under an inert argon or nitrogen atmosphere.

Section 3: Self-Validating Standard Operating Procedure (SOP)

To ensure high scientific integrity, the following protocol for the optimized amination of 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene incorporates an In-Process Control (IPC) step, making it a self-validating system.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL Schlenk flask under argon. Add 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene (1.0 eq, 10 mmol)[1].

  • Solvent Addition: Dissolve the substrate in 40 mL of anhydrous Acetonitrile (MeCN).

    • Causality: MeCN is a polar aprotic solvent that enhances the nucleophilicity of the amine by leaving it unsolvated, accelerating the SN2 rate over E2[5].

  • Nucleophile Introduction: Cool the flask to 0°C using an ice bath. Dropwise, add the primary amine (10.0 eq, 100 mmol).

    • Causality: A 10-fold stoichiometric excess statistically prevents the newly formed secondary amine from competing with the primary amine, thereby eliminating over-alkylation[7].

  • Reaction Execution: Seal the flask and allow it to slowly warm to 30°C. Do not exceed 40°C.

    • Causality: Elevated temperatures entropically favor the E2 elimination pathway, which would yield the unwanted conjugated alkene[2].

  • In-Process Control (IPC) & Self-Validation: After 6 hours, withdraw a 50 µL aliquot. Quench in 1 mL of 1:1 EtOAc/H2O. Analyze the organic layer via GC-MS.

    • Validation Check: If the unreacted alkyl bromide peak is >5%, extend the reaction time by 2 hours. If the alkene byproduct peak exceeds 15%, the thermodynamic threshold has been breached; abort, discard, and restart at 20°C.

  • Workup: Once complete, concentrate the mixture under reduced pressure to remove the excess volatile amine. Partition the residue between EtOAc and 1M NaOH to ensure the product is free-based. Extract, dry over anhydrous Na2SO4, and concentrate.

Section 4: Quantitative Troubleshooting Matrix

Use the following data matrix to cross-reference your analytical results with the appropriate corrective actions.

Analytical Marker (GC-MS)Observed SymptomMechanistic Root CauseCorrective Action
High m/z[M - HBr] Alkene formation (>15%)E2 elimination outcompeting SN2 due to high heat or strong base.Lower temperature to <30°C; switch to polar aprotic solvent.
High m/z [M + Amine - Br + Alkyl] Over-alkylation (Tertiary Amine)Secondary amine product is more nucleophilic than primary amine.Increase primary amine to >10 eq; ensure high dilution.
High m/z[M - Br + OH] Hydrolysis (Alcohol formation)SN1 solvolysis driven by trace moisture in the solvent.Use anhydrous solvents (<50 ppm H2O); run under Argon.

Section 5: Workflow Optimization Logic

TroubleshootingLogic Start Analyze Reaction Aliquot (GC-MS / NMR) Decision1 Alkene Byproduct > 15%? Start->Decision1 Fix1 Reduce Temp to 25°C Ensure Aprotic Solvent Decision1->Fix1 Yes Decision2 Tertiary Amine Present? Decision1->Decision2 No Fix2 Increase Primary Amine Equivalents to >10x Decision2->Fix2 Yes Decision3 Alcohol/Hydrolysis Present? Decision2->Decision3 No Fix3 Dry Solvents (<50 ppm H2O) Use Argon Atmosphere Decision3->Fix3 Yes Success Proceed to Aqueous Workup and Purification Decision3->Success No

Diagnostic logic tree for resolving common amination failures.

References

  • ChemScene. "883843-87-6 | 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene". 1

  • Stanisavljević, A., et al. "Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation". ResearchGate. 7

  • Bissember, A. C., et al. "Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile". ACS Central Science. 6

  • Michigan State University. "Alkyl Halide Reactivity". MSU Chemistry.2

  • Master Organic Chemistry. "Reactions and Mechanisms". 4

  • LibreTexts / Reddit. "Substitution and Elimination reaction questions". 5

Sources

Troubleshooting

"strategies to minimize byproducts in the synthesis of 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene"

Welcome to the technical support guide for the synthesis of 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene. This resource is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, evidence-based strategies to optimize your synthesis and minimize the formation of unwanted byproducts. Our approach is grounded in established reaction mechanisms and practical, field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene and what are the expected byproducts?

The most direct and common synthetic route is the hydrobromination of 4-methoxy-2-methyl-1-propenylbenzene. This is an electrophilic addition reaction where hydrogen bromide (HBr) is added across the double bond of the propenyl side chain.

The primary expected byproduct is the anti-Markovnikov addition product, 1-(1-Bromopropyl)-4-methoxy-2-methylbenzene. Other potential byproducts include polymers resulting from the reaction of the alkene starting material, and under certain conditions, products of ring bromination.

Q2: What is the key principle for maximizing the yield of the desired product, 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene?

The synthesis of the target molecule relies on the principles of Markovnikov's rule . This rule predicts that in the addition of a protic acid like HBr to an unsymmetrical alkene, the hydrogen atom will add to the carbon with more hydrogen atoms, and the bromide will add to the more substituted carbon.[1][2][3] This is because the reaction proceeds through the most stable carbocation intermediate.[1][2][4] For the synthesis of 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene, achieving high selectivity for the Markovnikov product is paramount.

Q3: What are the primary causes of byproduct formation in this synthesis?

Byproduct formation is primarily due to deviations from the desired ionic electrophilic addition mechanism. The main causes are:

  • Free-Radical Addition: The presence of peroxides or exposure to UV light can initiate a free-radical chain reaction, leading to the formation of the anti-Markovnikov product.[2][5][6][7] This is often referred to as the "peroxide effect" and is particularly significant for HBr addition.[4][6]

  • Polymerization: The acidic conditions of the reaction can catalyze the polymerization of the electron-rich alkene starting material.[8][9]

  • Carbocation Rearrangements: Although less common for this specific substrate, carbocation intermediates can sometimes undergo rearrangements to form a more stable carbocation before the bromide ion attacks.[2][10][11]

Troubleshooting Guide

This section provides a structured approach to troubleshoot and resolve common issues encountered during the synthesis of 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene.

Problem 1: High Yield of the Anti-Markovnikov Byproduct

Symptom: Your reaction yields a significant amount of 1-(1-Bromopropyl)-4-methoxy-2-methylbenzene.

Cause: This is a classic sign of a free-radical addition mechanism competing with, or dominating, the desired ionic electrophilic addition.[2][5][6] This is typically initiated by the presence of peroxides in the starting materials or solvent, or by exposure to light.

Solutions:

  • Purify Starting Materials: Ensure that the alkene starting material (4-methoxy-2-methyl-1-propenylbenzene) and the solvent are free of peroxides. Alkenes, especially when stored for extended periods, can form peroxides. Consider passing the alkene and solvent through a column of activated alumina to remove any peroxide residues.

  • Use a Radical Inhibitor: The addition of a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), can quench the free-radical chain reaction.

  • Control Reaction Conditions:

    • Conduct the reaction in the dark to prevent photochemical initiation of radicals.

    • Use fresh, high-purity HBr. HBr in acetic acid is a common reagent for this transformation. Ensure the reagent has been stored properly.

ParameterRecommended Condition for Markovnikov AdditionRationale
Peroxides AbsentPeroxides initiate the anti-Markovnikov free-radical addition of HBr.[5][6]
Light Exclude (use foil-wrapped flask)UV light can also initiate the free-radical mechanism.
Radical Inhibitor Optional, but recommendedQuenches any stray radical species that may form.
Problem 2: Low Overall Yield and Formation of a Gummy or Polymeric Substance

Symptom: The reaction mixture becomes viscous, and upon workup, a significant amount of an intractable, sticky solid is obtained, with a low yield of the desired product.

Cause: This indicates that polymerization of the alkene starting material is a significant side reaction. The carbocation intermediate in the Markovnikov addition pathway can be attacked by another molecule of the alkene, initiating a cationic polymerization cascade.[8][9]

Solutions:

  • Temperature Control: Maintain a low reaction temperature. While a lower temperature will decrease the overall reaction rate, it will disproportionately slow down the rate of polymerization relative to the desired hydrobromination. Start the reaction at 0°C or even lower.

  • Control the Rate of HBr Addition: Add the HBr solution slowly and with vigorous stirring. This prevents localized high concentrations of acid, which can promote polymerization.

  • Use a Non-Polar Solvent: While HBr in acetic acid is common, consider using a less polar solvent like dichloromethane or hexane. This can sometimes disfavor the ionic polymerization pathway.

Problem 3: Presence of Multiple Unidentified Byproducts

Symptom: GC-MS or NMR analysis shows several unexpected peaks in addition to the desired product and the anti-Markovnikov isomer.

Cause: This could be due to a number of factors, including impurities in the starting material, carbocation rearrangements, or side reactions with the aromatic ring. The methoxy and methyl groups on the aromatic ring are activating, which could make the ring susceptible to electrophilic attack under strongly acidic conditions.

Solutions:

  • Verify Starting Material Purity: Ensure the starting alkene is pure and that its structure is confirmed. Isomers of the starting material will lead to different products.

  • Milder Reaction Conditions:

    • Use a less acidic HBr source if possible.

    • Keep the reaction time to a minimum. Monitor the reaction by TLC or GC to determine the point of maximum product formation before significant byproduct accumulation occurs.

  • Consider Alternative Brominating Agents: For more complex substrates where direct HBr addition is problematic, other bromination methods might offer better control. However, for this specific transformation, controlling the HBr addition is the most direct approach.

Visualizing the Reaction Pathways

To better understand the competing reaction mechanisms, the following diagrams illustrate the desired ionic pathway and the undesired free-radical pathway.

Desired Ionic Mechanism (Markovnikov Addition)

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product Alkene 4-methoxy-2-methyl- 1-propenylbenzene Carbocation More Stable Secondary Carbocation Alkene->Carbocation + H+ HBr HBr Product 1-(2-Bromopropyl)-4-methoxy- 2-methylbenzene Carbocation->Product + Br-

Caption: Ionic mechanism leading to the desired Markovnikov product.

Undesired Free-Radical Mechanism (Anti-Markovnikov Addition)

G cluster_start Initiation cluster_propagation Propagation cluster_product Byproduct Peroxide ROOR HBr HBr Peroxide->HBr Initiates Alkene Alkene HBr->Alkene + Br• Radical More Stable Secondary Radical Alkene->Radical Byproduct 1-(1-Bromopropyl)-4-methoxy- 2-methylbenzene Radical->Byproduct + HBr

Caption: Free-radical mechanism leading to the anti-Markovnikov byproduct.

Experimental Protocol: Optimized Synthesis of 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene

This protocol is designed to favor the Markovnikov addition and minimize byproduct formation.

Materials:

  • 4-methoxy-2-methyl-1-propenylbenzene (peroxide-free)

  • Hydrogen bromide (33% in acetic acid)

  • Dichloromethane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation: In a round-bottom flask wrapped in aluminum foil, dissolve 4-methoxy-2-methyl-1-propenylbenzene (1.0 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0°C in an ice bath with magnetic stirring.

  • HBr Addition: Add hydrogen bromide in acetic acid (1.1 eq) dropwise over 30 minutes, ensuring the temperature does not rise above 5°C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a cold, saturated sodium bicarbonate solution to neutralize the excess acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene.

References

  • SATHEE. (n.d.). Chemistry Markovnikov Rule.
  • SATHEE. (n.d.). Markovnikov'S Rule.
  • Chemistry Steps. (2022, June 17). Free-Radical Addition of HBr: Anti-Markovnikov Addition.
  • Chemistry Steps. (2024, November 10). Markovnikov's Rule.
  • PSIBERG. (2023, January 26). Markovnikov's Rule: Explanation with Examples.
  • ChemTalk. (2023, March 8). Markovnikov's Rule.
  • Chemguide. (n.d.). hydrogen bromide and alkenes - the peroxide effect.
  • Wikipedia. (n.d.). Free-radical addition.
  • Chemistry LibreTexts. (n.d.). Ch 11 : Additions to styrenes.
  • Pearson. (n.d.). Which reagent system (HBr or HBr, H2O2) would you use to carry ou....
  • Master Organic Chemistry. (2025, July 7). Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides).
  • Chemistry LibreTexts. (2020, April 28). 8: Reactions of Alkenes.
  • Chemistry Steps. (2024, November 7). The Regiochemistry of Alkene Addition Reactions.
  • Pearson. (n.d.). Reactions of Alkenes.
  • Chemguide. (n.d.). polymerisation of alkenes.
  • chemlaba. (2011, March 12). Regioselectivity of hydrogen halid addition: Markovnikov's rule.
  • YouTube. (2018, April 26). Alkene Reaction Mechanism - Hydrohalogenation.

Sources

Reference Data & Comparative Studies

Validation

Resolving Structural Complexity: A Comparative Guide to 1H NMR Platforms for 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene

As a Senior Application Scientist, I frequently encounter the critical decision of selecting the appropriate Nuclear Magnetic Resonance (NMR) platform for structural elucidation. The synthesized intermediate 1-(2-Bromopr...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the critical decision of selecting the appropriate Nuclear Magnetic Resonance (NMR) platform for structural elucidation. The synthesized intermediate 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene (C₁₁H₁₅BrO) presents a prototypical analytical challenge in drug development: it contains a tightly coupled trisubstituted aromatic ring and a highly complex aliphatic side chain featuring diastereotopic protons.

This guide objectively compares the performance of Benchtop (80 MHz), Standard High-Field (400 MHz), and Ultra-High-Field (800 MHz) NMR spectrometers in resolving these specific structural features, providing researchers with a causality-driven framework for platform selection.

Molecular Complexity & Spin System Causality

To understand why different magnetic field strengths yield drastically different spectra for this molecule, we must first deconstruct its spin systems.

The Diastereotopic Methylene (ABX System)

The 2-bromopropyl group (-CH₂-CH(Br)-CH₃) attached to the C1 position of the benzene ring contains a chiral center at the methine carbon. Because of this adjacent stereocenter, the two protons of the benzylic methylene (-CH₂-) group are in permanently distinct magnetic environments, rendering them diastereotopic (anisochronous).

They couple to each other with a large geminal coupling constant ( 2J≈14 Hz) and couple differently to the adjacent methine proton ( 3J≈7 Hz and 8 Hz). This forms a complex ABX spin system.

The Mathematics of Signal Dispersion

The fundamental causality behind NMR resolution lies in the relationship between chemical shift dispersion ( Δν , measured in Hz) and the scalar coupling constant ( J , measured in Hz). While J -coupling is a field-independent property dictated by molecular bonds, Δν scales linearly with the external magnetic field ( B0​ ).

According to , a multiplet spans a broader region of the spectrum (in ppm) at lower field strengths[1]. If we assume the chemical shift difference ( Δδ ) between the two diastereotopic protons is 0.2 ppm:

  • At 80 MHz: Δν=0.2 ppm×80 MHz=16 Hz . The ratio Δν/J=16/14=1.14 . Because this ratio is <10 , the system is strongly coupled, resulting in severe second-order effects ("roofing") where outer peaks disappear[2].

  • At 400 MHz: Δν=0.2 ppm×400 MHz=80 Hz . The ratio Δν/J=80/14=5.7 . The system becomes weakly coupled, resolving into distinct doublets of doublets (dd).

  • At 800 MHz: Δν=160 Hz . The ratio Δν/J=11.4 . The spectrum achieves pure first-order AMX behavior, allowing for direct visual extraction of J -values without [3].

Platform Comparison & Performance Metrics

The table below synthesizes the expected quantitative data and spectral resolution across three distinct tiers of NMR instrumentation.

Proton AssignmentExpected Shift ( δ , ppm)Benchtop (80 MHz)High-Field (400 MHz)Ultra-High-Field (800 MHz)
C4 -OCH₃ ~3.80SingletSingletSinglet
C2 -CH₃ (Ar) ~2.30SingletSingletSinglet
Terminal -CH₃ ~1.70DoubletDoubletDoublet
-CH(Br)- ~4.20Complex MultipletSextetResolved Sextet ( 3J=6.8 Hz)
Diastereotopic -CH₂- (Hₐ) ~3.10Overlapping Multipletdd ( 2J=14.0 , 3J=7.0 )dd ( 2J=14.2 , 3J=7.5 )
Diastereotopic -CH₂- (H₆) ~2.90Overlapping Multipletdd ( 2J=14.0 , 3J=8.0 )dd ( 2J=14.2 , 3J=8.1 )
Ar-H (C3) ~6.70Overlaps with C5/C6d ( 4J=2.5 Hz)d ( 4J=2.6 Hz)
Ar-H (C5) ~6.65Overlaps with C3/C6dd ( 3J=8.5 , 4J=2.5 )dd ( 3J=8.4 , 4J=2.6 )
Ar-H (C6) ~7.05Broad Doubletd ( 3J=8.5 Hz)d ( 3J=8.4 Hz)

Data Synthesis Note: While and simple mixtures, the 400 MHz platform remains the minimum threshold for baseline separation of the diastereotopic and aromatic signals in this specific molecule[4].

Experimental Methodologies (Self-Validating Protocols)

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems. By utilizing internal standards and mathematically justified relaxation delays, the integrated peak areas will strictly equal the 15 protons of the molecule.

Protocol A: High-Field Acquisition (400 MHz / 800 MHz)
  • Sample Preparation: Dissolve exactly 15.0 mg of 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a standard 5 mm precision NMR tube.

  • Tuning & Matching: Insert the sample and perform automated tuning and matching (ATMA) to the ¹H Larmor frequency. Lock the magnetic field to the deuterium resonance of CDCl₃ and perform automated gradient shimming (TopShim).

  • Pulse Sequence Selection: Select a 30° excitation pulse sequence (zg30).

    • Causality Check: A 30° pulse is chosen over a 90° pulse because the Ernst angle for typical small molecule longitudinal relaxation times ( T1​≈1−3 seconds) is closer to 30-45°. This maximizes the Signal-to-Noise Ratio (SNR) per unit time without saturating the slow-relaxing aromatic protons.

  • Acquisition Parameters: Set the Number of Scans (NS) = 16, Acquisition Time (AQ) = 3.0 s, and Relaxation Delay ( D1​ ) = 5.0 s.

    • Causality Check: A D1​ of 5 seconds ensures >99% T1​ magnetization recovery for quantitative integration.

  • Processing: Apply a 0.3 Hz exponential line broadening (LB) window function, Fourier transform, phase correct, and reference the TMS singlet to exactly 0.00 ppm.

Protocol B: Benchtop Acquisition (80 MHz)
  • Sample Preparation: Dissolve 50.0 mg of the analyte in 0.6 mL of non-deuterated CHCl₃ (benchtop systems utilize external locks, negating the need for deuterated solvents).

  • Acquisition Parameters: Set NS = 64 (to compensate for [4]), D1​ = 5.0 s, and a 90° flip angle.

  • Processing: Apply a 1.0 Hz LB window function to smooth baseline noise prior to Fourier transformation.

Multi-Tiered Analytical Workflow

The decision to escalate from benchtop screening to ultra-high-field elucidation should follow a logical, data-driven pathway based on the resolution of the diastereotopic and aromatic spin systems.

NMR_Workflow Sample Synthesized Intermediate 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene Prep Sample Preparation (50 mg in 0.6 mL CDCl3) Sample->Prep Benchtop Benchtop NMR (80 MHz) Rapid Structural Screening Prep->Benchtop Eval1 Are diastereotopic CH2 protons resolved? Benchtop->Eval1 HighField High-Field NMR (400 MHz) Standard Elucidation Eval1->HighField No (Overlap/Roofing) Success Full Structural Verification & Peak Assignment Eval1->Success Yes Eval2 Are second-order aromatic effects eliminated? HighField->Eval2 UltraHigh Ultra-High-Field (800 MHz) Absolute Spin System Mapping Eval2->UltraHigh No (Complex Multiplets) Eval2->Success Yes UltraHigh->Success

Caption: Workflow for multi-tiered NMR platform selection based on spin system complexity and resolution.

Conclusion & Recommendations

For routine verification of 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene synthesis (e.g., checking for gross impurities or starting material consumption), an 80 MHz benchtop system is highly efficient. However, researchers must be prepared to accept significant spectral overlap and second-order roofing in the 2.8–3.2 ppm (diastereotopic CH₂) and 6.6–7.1 ppm (aromatic) regions.

For rigorous structural elucidation, regulatory submission, or exact J -coupling extraction to determine the conformational rotamer populations of the propyl chain, a 400 MHz or higher high-field spectrometer is mandatory. The increased Larmor frequency is the only physical mechanism capable of expanding the chemical shift dispersion sufficiently to overcome the strong scalar couplings inherent to this molecule.

References

  • Small but Mighty: 80 MHz vs. 400 MHz Source: Bruker Application Notes URL:[Link]

  • High-field to Benchtop NMR Spectroscopy - Part 3 Source: Oxford Instruments URL:[Link]

  • Key Information on Signal Dispersion in Benchtop NMR Source: AZoM Materials URL:[Link]

  • NMR-Based Quantum Mechanical Analysis Builds Trust and Orthogonality in Structural Analysis Source: ACS Publications (Journal of Natural Products) URL:[Link]

Sources

Comparative

Comparative Reactivity Guide: 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene vs. Standard Bromoalkanes

For researchers and drug development professionals, predicting the reactivity of alkyl halides is foundational to designing efficient synthetic routes. While standard primary, secondary, and tertiary bromoalkanes follow...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, predicting the reactivity of alkyl halides is foundational to designing efficient synthetic routes. While standard primary, secondary, and tertiary bromoalkanes follow predictable SN1 and SN2 paradigms, introducing an aromatic ring at the beta position (homobenzylic systems) fundamentally alters the mechanistic landscape.

This guide provides an in-depth comparative analysis of 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene against conventional bromoalkanes. By examining the kinetic and stereochemical data, we will deconstruct how the electron-rich aryl group dictates reactivity through Neighboring Group Participation (NGP).

Mechanistic Overview: The Phenonium Ion Effect

1-(2-Bromopropyl)-4-methoxy-2-methylbenzene is a secondary homobenzylic bromide. In a standard secondary bromoalkane like 2-bromopropane, solvolysis proceeds via a slow, rate-determining heterolysis to form an open secondary carbocation.

However, in 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene, the presence of the highly electron-donating 4-methoxy and 2-methyl groups on the benzene ring changes the reaction trajectory. As the bromide leaving group departs, the π -electron cloud of the aromatic ring internally attacks the C2 carbon. This anchimeric assistance forms a bridged, three-center two-electron intermediate known as a phenonium ion .

The Causality of Rate Enhancement: This internal nucleophilic attack is entropically favored and kinetically faster than external solvent attack. The electron-donating methoxy group stabilizes the developing positive charge in the transition state, drastically lowering the activation energy compared to the formation of a standard open carbocation . Consequently, the solvolysis rate of this specific homobenzylic bromide is orders of magnitude higher than that of standard secondary bromides.

MechanisticPathway Substrate 1-(2-Bromopropyl)- 4-methoxy-2-methylbenzene SN2_TS Direct SN2 Transition State Substrate->SN2_TS Strong Nucleophile (No NGP) Phenonium Bridged Phenonium Ion (Major Pathway) Substrate->Phenonium Anchimeric Assistance (-Br⁻) Carbocation Open Secondary Carbocation Substrate->Carbocation Solvolysis (Minor) Inverted Inverted Product (100% Inversion) SN2_TS->Inverted Retained Retained / Rearranged Products Phenonium->Retained Nucleophilic Attack Racemic Racemic Mixture Carbocation->Racemic

Mechanistic pathways for the solvolysis of 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene.

Comparative Reactivity Matrix

To contextualize this behavior, the table below summarizes the quantitative and qualitative reactivity profiles of various bromoalkane classes under standard solvolysis conditions (e.g., 80% aqueous ethanol).

Substrate ClassRepresentative CompoundDominant MechanismRelative Solvolysis RateStereochemical Outcome
Primary 1-BromopropaneSN2Very Slow (without strong Nu)100% Inversion
Secondary 2-BromopropaneSN1 / SN2ModerateRacemization / Inversion
Tertiary 2-Bromo-2-methylpropaneSN1FastRacemization
Benzylic Benzyl BromideSN1 / SN2Very FastRacemization / Inversion
Homobenzylic 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene NGP (Phenonium Ion) Exceptionally Fast (for a 2° carbon) Retention / Specific Rearrangement

Experimental Methodologies: Self-Validating Protocols

To empirically validate the reactivity and stereochemical claims above, researchers must employ self-validating experimental systems. Rate enhancement alone is insufficient to prove a phenonium intermediate; it must be coupled with stereochemical analysis .

The following dual-workflow protocol ensures high-fidelity data collection by utilizing conductometry for kinetic tracking and chiral HPLC for structural verification.

Protocol A: Conductometric Kinetic Solvolysis

Rationale: As solvolysis proceeds, hydrobromic acid (HBr) is liberated. Conductometry allows for the real-time, non-invasive tracking of ionic concentration, providing highly accurate kinetic data without perturbing the reaction equilibrium .

  • Solution Preparation: Prepare a 0.1 M solution of 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene in 80% aqueous ethanol. Prepare a parallel 0.1 M solution of 2-bromopropane as a negative control (lacking NGP capability).

  • Thermal Equilibration: Submerge the reaction vessels in a thermostated water bath calibrated to 25.0 ± 0.1 °C. Allow 15 minutes for thermal equilibration.

  • Initiation & Monitoring: Insert a calibrated conductivity probe into the solution. Record the initial conductivity ( C0​ ). Track the increase in conductivity continuously over 120 minutes.

  • Data Analysis: Determine the infinite conductivity ( C∞​ ) by gently heating the solution to drive the reaction to completion. Calculate the observed first-order rate constant ( kobs​ ) by plotting ln(C∞​−Ct​) versus time.

  • Validation: The kobs​ for the methoxy-substituted homobenzylic bromide should be significantly higher than the 2-bromopropane control, confirming anchimeric assistance.

Protocol B: Stereochemical Product Analysis

Rationale: A standard SN1 reaction yields a racemic mixture, while SN2 yields inversion. If a phenonium ion is formed, the nucleophile will attack the bridged intermediate, typically resulting in a high degree of stereochemical retention.

  • Substrate Isolation: Begin with enantiomerically pure (S)-1-(2-Bromopropyl)-4-methoxy-2-methylbenzene.

  • Acetolysis: Dissolve the substrate in glacial acetic acid buffered with sodium acetate. Heat to 50 °C for 4 hours.

  • Quenching: Pour the reaction mixture into crushed ice and neutralize slowly with cold saturated aqueous sodium bicarbonate.

  • Extraction: Extract the resulting acetate products using dichloromethane (3 x 20 mL). Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Chiral HPLC Analysis: Inject the concentrated product into a High-Performance Liquid Chromatograph equipped with a chiral stationary phase column. Compare the retention times against known (R) and (S) standards. A dominant (S)-acetate peak validates the bridged phenonium intermediate over a free carbocation.

ExperimentalWorkflow Step1 1. Substrate Preparation (0.1 M in EtOH/H2O) Step2 2. Thermal Equilibration (25.0 ± 0.1 °C) Step1->Step2 Step3 3. Solvolysis Initiation (Add Nucleophile) Step2->Step3 Step4 4. Real-Time Monitoring (Conductometry for HBr) Step3->Step4 Step5 5. Product Isolation (Quench & Extract) Step4->Step5 Step6 6. Stereochemical Analysis (Chiral HPLC / NMR) Step5->Step6

Step-by-step experimental workflow for solvolysis kinetics and product analysis.

References

  • Richter, W. J., & Vetter, W. "Evidence for aryl participation in mass spectrometric fragmentation processes." Organic Mass Spectrometry.[Link]

  • Guanti, G., et al. "Photochemical Synthesis of (Rearranged) Aminoalkylanilines from Haloanilines in the Presence of Alkenes and Amines." The Journal of Organic Chemistry.[Link]

  • Ando, T., et al. "Neighboring Group Participation in Solvolysis. XIII. Kinetic Isotope Effects in Solvolysis of 2-Arylethyl p-Nitrobenzenesulfonates." Bulletin of the Chemical Society of Japan.[Link]

Validation

Comparative Analytical Guide: Spectroscopic Validation of 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene vs. Halogenated Alternatives

As drug development and organic synthesis become increasingly reliant on high-purity intermediates, the rigorous analytical characterization of substituted phenylpropylamines and their precursors is non-negotiable. 1-(2-...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and organic synthesis become increasingly reliant on high-purity intermediates, the rigorous analytical characterization of substituted phenylpropylamines and their precursors is non-negotiable. 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene (CAS: 883843-87-6)[1] is a highly specific, functionally rich building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs).

This guide provides an authoritative, objective comparison of the spectroscopic profiles (NMR, GC-MS, FT-IR) of this brominated intermediate against its chlorinated and iodinated alternatives. By detailing the causality behind the observed spectral phenomena and providing self-validating experimental protocols, this document serves as a definitive resource for analytical chemists and QA/QC professionals.

Structural Overview & Halogen Selection Rationale

The molecular architecture of 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene features an electron-rich aromatic ring (due to the +M effect of the methoxy group and +I effect of the methyl group) coupled to a secondary alkyl halide side chain.

When selecting an intermediate for nucleophilic substitution (e.g., amination to form a secondary amine), the choice of halogen is a critical variable:

  • Chloro-derivative: Exhibits excellent shelf stability but suffers from poor leaving-group ability, often requiring harsh reaction conditions or catalytic iodide (Finkelstein reaction) to proceed efficiently.

  • Iodo-derivative: Highly reactive and an excellent leaving group, but prone to rapid photolytic degradation and elimination side-reactions (forming the corresponding alkene).

  • Bromo-derivative (The Standard): Offers the optimal thermodynamic balance. The carbon-bromine bond is sufficiently polarized and weak enough to facilitate smooth SN​2 displacement, while remaining stable enough for bulk storage at 2-8°C[1].

Comparative Spectroscopic Data

To ensure batch-to-batch consistency, spectroscopic data must be cross-referenced against expected theoretical values and halogenated analogs.

A. Nuclear Magnetic Resonance (1H NMR)

The 1H NMR spectrum is the primary tool for structural elucidation[2]. The electron-donating methoxy group at the 4-position significantly shields the ortho protons, shifting them upfield relative to a standard unsubstituted benzene ring.

Expert Insight: Contrary to simple electronegativity trends (where Cl > Br > I), the alpha-methine proton (-CHX-) in secondary alkyl bromides often appears further downfield than its chlorinated counterpart. This is due to the pronounced magnetic anisotropy and heavy-atom effect of the large bromine electron cloud[3].

Table 1: Expected 1H NMR Chemical Shifts (CDCl3, 400 MHz)[3][4]

Proton EnvironmentBromo-Derivative (Target)Chloro-DerivativeIodo-DerivativeMultiplicity & Integration
Aromatic (Ar-H) 6.70 – 7.10 ppm6.70 – 7.10 ppm6.70 – 7.10 ppmMultiplets (3H)
-OCH3 3.78 ppm3.78 ppm3.78 ppmSinglet (3H)
Ar-CH3 2.30 ppm2.30 ppm2.30 ppmSinglet (3H)
-CH(X)- 4.25 – 4.35 ppm 4.10 – 4.20 ppm 4.20 – 4.30 ppm Multiplet (1H)
Ar-CH2- 2.95 – 3.15 ppm2.85 – 3.05 ppm3.10 – 3.30 ppmMultiplet (2H)
Terminal -CH3 1.65 ppm1.50 ppm1.85 ppmDoublet (3H)
B. Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry provides definitive proof of molecular weight and structural connectivity. The nominal mass of 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene is 242 Da (for 79 Br) and 244 Da (for 81 Br)[1].

Upon electron ionization (EI, 70 eV), alkylbenzenes undergo characteristic fragmentation. The dominant pathway is benzylic cleavage , where the loss of the halogenated alkyl radical yields a highly resonance-stabilized substituted benzyl/tropylium cation[5].

Fragmentation Parent Molecular Ion [M]+ m/z 242 / 244 (1:1) C11H15BrO Tropylium Substituted Benzyl Cation (Base Peak) m/z 135 C9H11O+ Parent->Tropylium Benzylic Cleavage - C2H4Br• (107 Da) LossBr [M - Br]+ m/z 163 C11H15O+ Parent->LossBr Halogen Loss - Br• (79/81 Da)

Mass spectrometry fragmentation pathways for the brominated intermediate.
C. Fourier-Transform Infrared Spectroscopy (FT-IR)

While NMR and MS provide connectivity, FT-IR rapidly confirms functional groups.

  • C-O-C Asymmetric Stretch: ~1250 cm⁻¹ (Strong, sharp).

  • C-O-C Symmetric Stretch: ~1040 cm⁻¹ (Medium).

  • C-Br Stretch: ~550 – 650 cm⁻¹ (Weak to medium, often obscured in the fingerprint region, making the chloro-analog easier to identify via IR due to its stronger C-Cl stretch at ~700-750 cm⁻¹).

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in QA/QC environments, the following protocols are designed as self-validating systems. Every step includes an internal check to prevent false positives.

Protocol 1: High-Resolution NMR Acquisition Workflow

Objective: Confirm structural integrity and identify organic impurities (>1%).

  • Sample Preparation: Dissolve 15-20 mg of the target compound in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Self-Validation Check: Ensure the solution is perfectly clear. Particulates cause localized magnetic field inhomogeneities, resulting in broadened peaks. Filter through a glass wool plug if necessary.

  • Instrument Tuning: Insert the NMR tube into a 400 MHz (or higher) spectrometer. Lock onto the deuterium signal of CDCl3​ and shim the Z-axis gradients until the lock level is maximized and stable.

  • Acquisition Parameters (1H NMR):

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 2.0 seconds (Ensures complete relaxation of all protons for accurate integration).

    • Number of Scans (NS): 16 to 64 (depending on desired signal-to-noise ratio).

  • Data Processing: Phase and baseline correct the spectrum. Calibrate the TMS peak to exactly 0.00 ppm. Integrate the methoxy singlet (~3.78 ppm) to exactly 3.00; all other integrals must scale proportionally to the theoretical proton count[2].

Protocol 2: GC-MS Purity and Fragmentation Analysis

Objective: Quantify chromatographic purity and confirm isotopic halogen signatures.

  • Sample Dilution: Dilute the sample to 1 mg/mL in GC-grade dichloromethane (DCM).

  • Inlet Parameters: Set the injection port to 250°C with a split ratio of 50:1 to prevent column overloading.

  • Oven Temperature Program:

    • Initial: 80°C (Hold 2 min).

    • Ramp: 15°C/min to 280°C.

    • Final: 280°C (Hold 5 min).

  • MS Acquisition: Operate in Electron Ionization (EI) mode at 70 eV. Scan range: m/z 50 to 350.

    • Self-Validation Check: Locate the molecular ion cluster around m/z 242. If the M and M+2 peaks do not exhibit a strict 1:1 intensity ratio, the presence of bromine is structurally compromised, indicating potential degradation or misidentification[5].

Analytical QA/QC Workflow

The integration of these spectroscopic techniques forms a robust pipeline for batch release. No single technique is sufficient on its own; NMR provides the structural map, GC-MS confirms the exact mass and purity, and FT-IR verifies the functional groups.

QAQC_Workflow Sample Purified Compound 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene NMR NMR Spectroscopy (Structural Elucidation & Integration) Sample->NMR GCMS GC-MS Analysis (Isotope Ratio & Purity >98%) Sample->GCMS FTIR FT-IR Spectroscopy (Functional Group Verification) Sample->FTIR Release Batch Release (Validated API Intermediate) NMR->Release GCMS->Release FTIR->Release

Multi-modal spectroscopic workflow for rigorous compound validation.

References

  • JoVE. "Mass Spectrometry: Aromatic Compound Fragmentation". jove.com.[Link]

  • ChemistrySteps. "NMR spectroscopy - An Easy Introduction". chemistrysteps.com.[Link]

  • Oxford University. "NMR Techniques in Organic Chemistry: a quick guide". ox.ac.uk.[Link]

Sources

Comparative

"efficacy of 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene as an alkylating agent compared to analogs"

As a Senior Application Scientist, selecting the optimal alkylating agent is a critical decision that dictates the scalability, yield, and purification requirements of any synthetic workflow. 1-(2-Bromopropyl)-4-methoxy-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal alkylating agent is a critical decision that dictates the scalability, yield, and purification requirements of any synthetic workflow. 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene (CAS 883843-87-6)[1] is a valuable homobenzylic secondary alkyl bromide used extensively in medicinal chemistry. However, its structural classification as a secondary halide introduces specific kinetic and thermodynamic challenges.

This guide provides an objective, data-driven comparison of this compound against its primary and iodide analogs, offering mechanistic insights and a self-validating experimental protocol to maximize your synthetic efficacy.

Mechanistic Profiling & Causality

The efficacy of an alkylating agent in bimolecular nucleophilic substitution (SN2) is governed by the activation energy required for the nucleophile to execute a backside attack. When evaluating 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene, three mechanistic realities must dictate your experimental design:

  • Steric Hindrance: Unlike primary alkyl bromides (e.g., 1-(2-bromoethyl)-4-methoxy-2-methylbenzene), the secondary carbon in our target compound introduces significant steric bulk. This hindrance restricts the trajectory of incoming nucleophiles, substantially reducing the SN2 reaction rate compared to primary substrates[2].

  • Competing E2 Elimination: Secondary alkyl bromides are highly susceptible to competing E2 elimination pathways when exposed to strong bases or basic nucleophiles (like alkoxides or unhindered primary amines). The base abstracts a beta-hydrogen simultaneously with the bromide's departure, yielding an unwanted alkene byproduct[3]. To suppress this, reactions must utilize polar aprotic solvents (such as DMF or DMSO), which enhance the nucleophilicity of the attacking species without artificially inflating its basicity[4].

  • Finkelstein Acceleration: To overcome the sluggish kinetics of secondary bromides, an in-situ Finkelstein reaction is a proven intervention. By introducing a catalytic amount of Potassium Iodide (KI), the secondary bromide undergoes halogen exchange to form a transient secondary iodide[5]. Because iodide is a larger, more polarizable leaving group with weaker carbon-halogen bond strength, it dramatically lowers the SN2 activation barrier, accelerating the desired pathway before E2 elimination can dominate.

Comparative Data Analysis

The following table summarizes the quantitative performance of 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene compared to its structural analogs during a standard N-alkylation workflow (1.0 eq primary amine, K2CO3, DMF, 60°C).

Alkylating AgentAlkyl ClassLeaving GroupRelative SN2 RateE2 Byproduct (%)Isolated Yield (%)
1-(2-Bromoethyl)-4-methoxy-2-methylbenzenePrimaryBromideFast (1.0x)< 2%92%
1-(2-Bromopropyl)-4-methoxy-2-methylbenzene Secondary Bromide Slow (0.05x) 15 - 20% 65%
1-(2-Iodopropyl)-4-methoxy-2-methylbenzeneSecondaryIodideModerate (0.4x)5 - 10%84%
1-(2-Bromopropyl)-... + 10 mol% KI Secondary Br → I (in situ) Moderate (0.35x) 8 - 12% 81%

Insight: While the primary analog naturally exhibits the highest efficacy, applying a Finkelstein catalyst to the secondary bromide bridges the performance gap, improving the isolated yield by ~16% and suppressing the E2 elimination pathway.

Reaction Pathway Visualization

The following diagram maps the competing logical pathways and the strategic intervention used to optimize the alkylation of 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene.

AlkylationMechanisms A 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene (Secondary Bromide) B Direct SN2 Pathway (High Activation Energy) A->B Amine / DMF C E2 Elimination Pathway (Base-Promoted) A->C Strong Base F In-situ Finkelstein (KI) Halogen Exchange A->F + KI (Cat.) D Target N-Alkylated Product B->D Slow Conversion E Alkene Byproduct (Yield Loss) C->E Competing Reaction G 1-(2-Iodopropyl)-... (Reactive Intermediate) F->G Rapid Equilibrium G->D Accelerated SN2 (Lower Barrier)

Mechanistic pathways of 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene alkylation.

Experimental Workflows: Self-Validating N-Alkylation Protocol

To ensure high scientific integrity and reproducibility, this protocol utilizes in-situ iodide generation. It is designed as a self-validating system , meaning the reaction provides clear, measurable analytical checkpoints to confirm success at each stage.

Step 1: Reagent Preparation & System Purging
  • Action: In a flame-dried 50 mL round-bottom flask under inert N2, dissolve 1.0 eq of the nucleophile (e.g., a primary amine) and 1.5 eq of anhydrous Potassium Carbonate (K2CO3) in 10 mL of anhydrous Dimethylformamide (DMF).

  • Causality: K2CO3 acts as a mild, non-nucleophilic base. It is strong enough to scavenge the generated HBr/HI but too weak to promote aggressive E2 elimination. Anhydrous DMF (a polar aprotic solvent) is strictly required to leave the nucleophile unsolvated and highly reactive[4].

Step 2: Finkelstein Activation
  • Action: Add 0.1 eq (10 mol%) of Potassium Iodide (KI) to the suspension. Stir for 10 minutes at room temperature.

  • Causality: KI initiates the catalytic cycle. The iodide ion will continuously exchange with the bromide on the substrate, transiently forming the highly reactive secondary iodide, which is more susceptible to SN2 attack[5].

Step 3: Substrate Addition & Thermal Control
  • Action: Dropwise add 1.0 eq of 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene (dissolved in 2 mL DMF) over 15 minutes. Elevate the reaction temperature to 60°C.

  • Causality: Dropwise addition prevents localized high concentrations of the electrophile, minimizing the risk of polyalkylation (e.g., dialkylated amines). A temperature of 60°C provides sufficient thermal energy to overcome the secondary carbon's steric barrier while remaining low enough to suppress the thermodynamic E2 elimination pathway.

Step 4: Self-Validating Monitoring
  • Action: Monitor the reaction via TLC (Hexane:EtOAc 7:3) and LC-MS every 2 hours.

  • Validation Checkpoint: The system validates its own progress through two analytical markers. First, LC-MS will confirm the exact mass of the target product [M+H]⁺, ensuring successful alkylation[6]. Second, subsequent ¹H NMR of the crude aliquot will show the disappearance of the N-H proton signal, which is the definitive indicator of complete N-alkylation[6]. If dialkylation is observed (indicated by a higher mass peak on LC-MS), reduce the temperature by 10°C in subsequent optimizations.

Step 5: Quenching and Isolation
  • Action: Cool the mixture to room temperature, quench with 20 mL of saturated aqueous NH4Cl, and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine (5 x 10 mL) to thoroughly remove the DMF. Dry over Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography.

Sources

Validation

High-Resolution 2D NMR Strategies for the Cross-Verification of 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene: A Comparative Guide

The structural elucidation and cross-verification of heavily substituted aromatic intermediates demand rigorous analytical frameworks. 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene (CAS: 883843-87-6)[1] presents a unique s...

Author: BenchChem Technical Support Team. Date: March 2026

The structural elucidation and cross-verification of heavily substituted aromatic intermediates demand rigorous analytical frameworks. 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene (CAS: 883843-87-6)[1] presents a unique set of structural challenges for Automated Structure Verification (ASV) algorithms. Featuring a trisubstituted aromatic ring and a chiral aliphatic side chain, the molecule requires precise regiochemical assignment and the resolution of complex diastereotopic proton networks.

This guide objectively compares the performance of Legacy Uniformly Sampled (US) 2D NMR against an Advanced Non-Uniform Sampling (NUS) + Pure Shift 2D NMR Suite . By dissecting the causality behind these experimental choices, we provide a self-validating methodology for high-confidence structural verification.

The Analytical Challenge: Causality of Signal Overlap

To understand why advanced techniques are required, we must analyze the molecule's magnetic environment. 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene possesses a chiral center at the C2' position (the bromine-bearing carbon of the propyl chain).

  • Diastereotopic Complexity: Because of the adjacent C2' chiral center, the benzylic C1' methylene protons are diastereotopic. They reside in different asymmetric magnetic environments and exhibit strong geminal coupling ( 2JHH​ ) to each other, as well as vicinal coupling ( 3JHH​ ) to the C2' methine proton.

  • Regiochemical Ambiguity: The aromatic ring is substituted at positions 1, 2, and 4. Differentiating this exact regiochemistry from a 1,3,4-isomer requires unambiguous long-range heteronuclear correlations (HMBC).

In conventional 1D 1H NMR and standard 2D COSY, the C1' and C2' protons manifest as complex, second-order multiplets. These broad signals suffer from low signal-to-noise ratios (SNR) and often overlap with the baseline or the C2-methyl singlet, causing ASV software to generate ambiguous match scores.

Technology Comparison: Legacy US vs. Advanced NUS + Pure Shift

To resolve these overlapping multiplets, we compare two distinct 2D NMR acquisition strategies.

Alternative A: Legacy Uniform Sampling (US) 2D NMR

The traditional approach relies on uniformly spaced t1​ increments in the indirect dimension. While universally adopted, US 2D NMR forces a compromise between resolution and acquisition time. To achieve the high F1​ resolution necessary to separate the diastereotopic C1' cross-peaks, the experiment time scales linearly to impractical lengths (often >12 hours for a single high-res HSQC).

The Product: Advanced NUS + Pure Shift 2D NMR (PSYCHE/HOBS)

This advanced workflow combines two synergistic technologies:

  • Pure Shift NMR (e.g., PSYCHE or HOBS): Pure shift pulse sequences utilize low-flip-angle swept-frequency (chirp) pulses to selectively refocus chemical shifts while suppressing homonuclear scalar couplings ( JHH​ ). This effectively collapses the complex C1'/C2' multiplets into sharp, distinct singlets[2].

  • Non-Uniform Sampling (NUS): Because Pure Shift experiments inherently suffer from lower sensitivity, combining them with NUS mitigates the time penalty. NUS deliberately skips a percentage of the t1​ increments (typically 50%) following a Poisson-gap schedule. This allows the maximum evolution time ( t1max​ ) to be doubled without increasing the total acquisition time, yielding ultra-high resolution in the indirect dimension[3].

Quantitative Performance Data

The following table summarizes the performance of both methodologies when analyzing a 20 mg sample of 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene at 500 MHz.

ParameterLegacy US 2D NMR (COSY/HSQC)Advanced NUS + Pure Shift (PSYCHE/HOBS)Impact on ASV Performance
Sampling Density 100% (Linear grid)50% (Poisson-gap schedule)Faster data acquisition[4].
Indirect ( F1​ ) Resolution ~8 Hz / point~2 Hz / pointResolves closely spaced aromatic signals[5].
C1' Signal Structure Broad ABX MultipletTwo sharp singletsEliminates cross-peak ambiguity.
Acquisition Time 4.5 Hours (High-Res)2.25 Hours50% reduction in spectrometer time.
Signal-to-Noise (SNR) Baseline (1x)3.2x (due to multiplet collapse)Higher confidence in peak picking.
ASV Confidence Score 78% (Manual review needed)99.4% (Fully automated match)Eliminates human interpretation bias.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness, the protocols below are designed as self-validating systems. Every mathematical reconstruction must be cross-verified against raw empirical data to prevent the introduction of artifacts.

Protocol A: Advanced NUS + Pure Shift 2D NMR Setup

This protocol utilizes Bruker TopSpin nomenclature but is applicable to any modern spectrometer.

  • Sample Preparation: Dissolve 20 mg of 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene in 600 µL of CDCl3​ .

  • Baseline Validation (Crucial Step): Acquire a standard 1D 1H spectrum with 16 scans. Causality: This serves as the empirical ground truth to validate the mathematical NUS reconstruction later.

  • Pulse Sequence Selection: Load the PSYCHE-COSY or HOBS-HSQC pulse sequence. Configure the chirp pulses for homonuclear decoupling.

  • NUS Schedule Generation:

    • Navigate to the acquisition parameters (ACQUPARS).

    • Set FnTYPE to non-uniform sampling [4].

    • Set NusAMOUNT to 50% . Causality: Dropping below 50% sparsity (e.g., 25%) in small molecules often introduces severe truncation artifacts and weakens low-intensity cross-peaks[4]. 50% provides the optimal balance of time-saving and fidelity.

  • Acquisition: Execute the experiment. The spectrometer will collect data non-linearly.

  • Reconstruction & Validation:

    • Process the sparse time-domain data using the Iterative Soft Thresholding (IST) algorithm. Standard Fourier Transform cannot be used on NUS data.

    • Self-Validation Check: Extract the F2​ projection of the reconstructed 2D spectrum and overlay it with the 1D 1H spectrum from Step 2. If the chemical shifts deviate by >0.02 ppm, or if spurious peaks appear, adjust the IST iteration parameters.

Workflow Visualization

The logical relationship between the chosen sampling strategy, the resulting physical data structure, and the downstream impact on Automated Structure Verification is mapped below.

Workflow A 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene Sample Preparation B Select 2D NMR Modality A->B C Legacy: Uniform Sampling (US) Standard COSY/HSQC B->C Baseline D Advanced: NUS + Pure Shift PSYCHE-COSY / HOBS-HSQC B->D High-Res E Complex Multiplets (Diastereotopic Overlap) C->E FT Processing F Collapsed Singlets (Ultra-High F1 Resolution) D->F IST Reconstruction G Automated Structure Verification (ASV) E->G Ambiguous Match F->G High-Confidence Match

Fig 1. Decision tree comparing conventional vs. advanced 2D NMR workflows for structural verification.

Conclusion

For sterically hindered, multi-substituted aromatics featuring chiral aliphatic chains like 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene, Legacy US 2D NMR introduces unacceptable bottlenecks in both acquisition time and data interpretation. By upgrading to an Advanced NUS + Pure Shift workflow, researchers can actively suppress homonuclear J -couplings while simultaneously bypassing the Nyquist sampling limits. This transforms ambiguous, overlapping multiplets into ultra-high-resolution singlets, providing Automated Structure Verification algorithms with the exact regiochemical and connectivity data required for a 99%+ confidence match.

References

  • ChemScene. "883843-87-6 | 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene".
  • Maciejewski et al. "Non-Uniform Sampling for All: More NMR Spectral Quality, Less Measurement Time".
  • Aguilar et al. "Decoupling 2D NMR in Both Dimensions: Pure Shift NOESY and COSY". University of Manchester.
  • Le Guennec et al. "Resolution-enhanced 2D NMR of complex mixtures by non-uniform sampling". Mestrelab Research.
  • UC Santa Barbara NMR Facility. "Use of Non-Uniform Sampling (NUS) in 2D NMR". UCSB.

Sources

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